Itacitinib
Description
This compound is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1) with potential antineoplastic and immunomodulating activities. Upon oral administration, this compound selectively inhibits JAK-1, thereby inhibiting the phosphorylation of signal transducer and activator of transcription (STAT) proteins and the production of proinflammatory factors induced by other cytokines, including interleukin-23 (IL-23) and interleukin-6 (IL-6). The JAK-STAT pathway plays a key role in the signaling of many cytokines and growth factors and is involved in cellular proliferation, growth, hematopoiesis, and the immune response; JAK kinases may be upregulated in inflammatory diseases, myeloproliferative disorders, and various malignancies.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 29 investigational indications.
a JAK1 inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-[1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F4N9O/c27-20-18(1-7-32-22(20)26(28,29)30)24(40)37-9-3-17(4-10-37)38-13-25(14-38,5-6-31)39-12-16(11-36-39)21-19-2-8-33-23(19)35-15-34-21/h1-2,7-8,11-12,15,17H,3-5,9-10,13-14H2,(H,33,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBSXLIQKWEBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=O)C6=C(C(=NC=C6)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F4N9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334298-90-6, 1651228-00-0 | |
| Record name | Itacitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334298906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB39110 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1651228000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itacitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12154 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ITACITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19J3781LPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Itacitinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itacitinib (formerly INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines. By specifically targeting JAK1, this compound modulates the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, thereby reducing the downstream effects of these cytokines. This targeted mechanism of action has demonstrated therapeutic potential in various inflammatory and autoimmune conditions, including graft-versus-host disease (GVHD) and cytokine release syndrome (CRS). This guide provides a comprehensive overview of the molecular mechanism, quantitative data on its inhibitory activity, and detailed experimental protocols for key assays used to characterize its function.
Core Mechanism of Action: Selective JAK1 Inhibition
The primary mechanism of action of this compound is the selective inhibition of JAK1, a member of the Janus kinase family of non-receptor tyrosine kinases comprising JAK1, JAK2, JAK3, and TYK2. These enzymes are critical components of the JAK/STAT signaling cascade, a principal pathway for transducing signals from a multitude of cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity, inflammation, and hematopoiesis.[1][2]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAK1. This binding prevents the phosphorylation and activation of JAK1, thereby blocking the subsequent phosphorylation and activation of STAT proteins. The activated STATs typically dimerize and translocate to the nucleus to modulate the transcription of target genes. By inhibiting JAK1, this compound effectively curtails the signaling of various cytokines that are pivotal in inflammatory processes, including interleukin-6 (IL-6), interferon-gamma (IFNγ), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[3][4]
The selectivity of this compound for JAK1 over other JAK family members is a key attribute. Preferential inhibition of JAK1 is thought to provide a therapeutic benefit by minimizing off-target effects associated with the inhibition of other JAKs, such as the hematological side effects linked to JAK2 inhibition.[5][6]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.
| Target | IC50 (nM) | Selectivity (Fold vs. JAK1) |
| JAK1 | 2 | 1 |
| JAK2 | 63 | >20 |
| JAK3 | >2000 | >1000 |
| TYK2 | 795 | >397 |
| Table 1: Biochemical IC50 values of this compound against JAK family kinases.[7] |
| Assay | Cell Type | Stimulus | IC50 (nM) |
| IL-6 induced STAT3 phosphorylation | Human whole blood | IL-6 | 138 |
| IL-2 induced STAT5 phosphorylation | Human T-cells | IL-2 | 280 |
| GM-CSF induced STAT5 phosphorylation | Human monocytes | GM-CSF | 110 |
| IFNγ induced STAT1 phosphorylation | Human peripheral blood mononuclear cells (PBMCs) | IFNγ | 150 |
| Table 2: Cell-based IC50 values of this compound in cytokine-stimulated assays. |
Signaling Pathway and Experimental Workflow Diagrams
JAK/STAT Signaling Pathway and this compound's Point of Intervention
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for a typical biochemical kinase assay to determine IC50.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against JAK family kinases.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate (e.g., Biotin-EQEDEPEGDYFEWLE)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound stock solution in DMSO
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the recombinant JAK enzyme and the peptide substrate to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at the Km value for each respective enzyme.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Phospho-STAT Assay
Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Recombinant human cytokine (e.g., IL-6, IFNγ)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., Cytofix™)
-
Permeabilization buffer (e.g., Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT3-Alexa Fluor 647)
-
Flow cytometer
Methodology:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Add this compound at various concentrations to the cell suspension and incubate for 1 hour at 37°C.
-
Stimulate the cells by adding the appropriate cytokine (e.g., 100 ng/mL IL-6) and incubate for 15 minutes at 37°C.
-
Stop the stimulation by adding cold PBS and pellet the cells by centrifugation.
-
Fix the cells by resuspending the pellet in fixation buffer and incubating for 10 minutes at 37°C.
-
Permeabilize the cells by adding pre-chilled permeabilization buffer and incubating on ice for 30 minutes.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody for 30 minutes at room temperature in the dark.
-
Wash the cells and resuspend in PBS.
-
Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation for each this compound concentration and determine the IC50 value.
In Vivo Murine Model of Graft-versus-Host Disease
Objective: To evaluate the efficacy of this compound in a preclinical model of acute GVHD.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL2Rγnull or NSG)
-
Human peripheral blood mononuclear cells (PBMCs) from healthy donors
-
This compound formulated for oral administration
-
Vehicle control
-
Tools for clinical scoring of GVHD (weight loss, posture, activity, fur texture, skin integrity)
-
Equipment for blood collection and tissue harvesting
-
Flow cytometry reagents for immunophenotyping
Methodology:
-
On day 0, irradiate the recipient mice (e.g., 2 Gy).
-
Inject 10-20 x 10^6 human PBMCs intravenously into the irradiated mice.
-
Beginning on day 0 or day 1, administer this compound or vehicle orally once or twice daily.
-
Monitor the mice daily for signs of GVHD and record their body weight and clinical score.
-
At predetermined time points, collect peripheral blood for flow cytometric analysis of human T-cell engraftment and activation markers.
-
At the end of the study (or when mice reach a humane endpoint), euthanize the animals and harvest tissues (e.g., spleen, liver, lung, gut) for histopathological analysis and immunophenotyping of infiltrating human immune cells.
-
Analyze the data for survival, GVHD scores, body weight changes, and immunological parameters to assess the efficacy of this compound.[3]
Conclusion
This compound is a highly selective JAK1 inhibitor that effectively modulates the JAK/STAT signaling pathway. Its potent and specific mechanism of action, supported by robust preclinical and clinical data, underscores its therapeutic potential in managing a range of inflammatory and immune-mediated diseases. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other JAK inhibitors in the drug development pipeline.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 7. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of Itacitinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Itacitinib (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines. By targeting JAK1, this compound modulates the activation of the JAK/STAT pathway, a cornerstone of immune cell function and inflammatory responses. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the study of JAK inhibitors and their therapeutic applications.
Mechanism of Action: Selective JAK1 Inhibition
This compound exerts its therapeutic effects through the selective inhibition of JAK1. The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
This compound, as an ATP-competitive inhibitor, binds to the catalytic domain of JAK1, preventing its phosphorylation and subsequent activation. This selective inhibition disrupts the downstream signaling cascade initiated by a host of cytokines that rely on JAK1 for signal transduction.
Kinase Selectivity Profile
The selectivity of this compound for JAK1 over other JAK family members is a key attribute, potentially contributing to a more favorable safety profile by minimizing off-target effects.[1] The inhibitory activity of this compound against the four JAK isoforms has been quantified through in vitro kinase assays.
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >100-fold |
| TYK2 | 795 | >100-fold |
| Table 1: In vitro inhibitory activity of this compound against JAK family kinases. Data sourced from biochemical assays.[2] |
Downstream Signaling Pathways
The primary downstream signaling cascade modulated by this compound is the JAK/STAT pathway. By inhibiting JAK1, this compound effectively blocks the phosphorylation and subsequent activation of specific STAT proteins, preventing their translocation to the nucleus and the transcription of target inflammatory genes.
Inhibition of STAT3 Phosphorylation
A critical consequence of JAK1 inhibition by this compound is the suppression of STAT3 phosphorylation.[3][4] Many pro-inflammatory cytokines, including those from the IL-6 family, signal through JAK1/JAK2 heterodimers, leading to the activation of STAT3.[3] Activated, phosphorylated STAT3 (pSTAT3) dimerizes and translocates to the nucleus to induce the expression of genes involved in inflammation, cell proliferation, and survival. This compound's blockade of JAK1 disrupts this axis, leading to a reduction in pSTAT3 levels and a dampening of the inflammatory response.[3][4]
Key Preclinical and Clinical Findings
The efficacy of this compound in modulating downstream signaling and eliciting therapeutic effects has been demonstrated in various preclinical models and clinical trials.
Preclinical Studies
Rodent Models of Arthritis and Inflammatory Bowel Disease: In rodent models of experimentally induced arthritis, oral administration of this compound resulted in a dose-dependent amelioration of symptoms and pathology.[3][4] Similarly, in mouse models of inflammatory bowel disease, this compound delayed disease onset, reduced symptom severity, and accelerated recovery.[3][4][5] These effects were highly correlated with the inhibition of STAT3 pharmacodynamic pathways.[3][4]
Cytokine Release Syndrome (CRS) Models: In both in vitro and in vivo models of cytokine release syndrome, this compound significantly and dose-dependently reduced the levels of multiple CRS-implicated cytokines.[1][6] Importantly, at clinically relevant doses, this compound did not significantly impair the proliferation or anti-tumor activity of CAR T-cells, suggesting its potential as a prophylactic agent for CRS in patients undergoing CAR T-cell therapy.[1][6]
Clinical Trials
This compound has been evaluated in numerous clinical trials for various inflammatory and neoplastic conditions.
Graft-Versus-Host Disease (GVHD): The Phase 3 GRAVITAS-301 trial (NCT03139604) evaluated this compound in combination with corticosteroids for the treatment of naïve acute GVHD. While the study did not meet its primary endpoint of a statistically significant improvement in overall response rate (ORR) at Day 28 compared to placebo, this compound did show a trend towards a higher ORR.[2][7]
| Endpoint | This compound + Corticosteroids | Placebo + Corticosteroids | p-value |
| Overall Response Rate (Day 28) | 74.0% | 66.4% | 0.08 |
| Table 2: Primary endpoint results from the GRAVITAS-301 (NCT03139604) study in treatment-naïve acute GVHD.[2][7] |
The safety profile of this compound in this study was consistent with previous reports, with the most common adverse events being thrombocytopenia and anemia.[2][7]
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A fluorescently labeled peptide substrate and ATP are prepared in a kinase reaction buffer.
-
This compound is serially diluted to a range of concentrations.
-
The kinase, substrate, ATP, and varying concentrations of this compound are incubated in a 384-well plate.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Rodent Model of Collagen-Induced Arthritis (CIA)
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
A booster immunization is administered 21 days after the primary immunization.
-
Upon the onset of arthritis (typically 2-4 weeks after the booster), mice are randomized into vehicle and this compound treatment groups.
-
This compound is administered orally, once or twice daily, at various doses.
-
Clinical signs of arthritis are scored several times a week, assessing paw swelling, erythema, and joint rigidity.
-
At the end of the study, paws are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Pharmacodynamic assessments, such as measuring levels of phosphorylated STAT3 in peripheral blood mononuclear cells, can also be performed.
In Vivo Model of Cytokine Release Syndrome
Objective: To assess the ability of this compound to reduce cytokine levels in a preclinical model of CRS.
Methodology:
-
Immunodeficient mice (e.g., NSG) are engrafted with human lymphoma cells expressing a target antigen (e.g., CD19).
-
Once tumors are established, mice receive an adoptive transfer of human CAR T-cells targeting the respective antigen.
-
Mice are prophylactically treated with oral this compound or vehicle control.
-
Blood samples are collected at various time points post-CAR T-cell infusion.
-
Serum levels of key CRS-associated cytokines (e.g., IL-6, IFN-γ) are quantified using a multiplex immunoassay.
-
Tumor burden is monitored throughout the study (e.g., via bioluminescence imaging) to assess the impact of this compound on CAR T-cell anti-tumor efficacy.
Conclusion
This compound is a selective JAK1 inhibitor that effectively modulates the JAK/STAT signaling pathway, primarily through the inhibition of STAT3 phosphorylation. This mechanism of action translates to anti-inflammatory and immunomodulatory effects observed in a range of preclinical models. While clinical development is ongoing, the data gathered to date provides a strong rationale for the continued investigation of this compound in various diseases driven by aberrant JAK1-mediated signaling. The detailed understanding of its downstream signaling pathways is crucial for optimizing its therapeutic use and identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incyte Announces Results of Phase 3 Study of this compound in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Nasdaq [nasdaq.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Il10 Knockout Mice: Advances in IBD & Colitis Research | Taconic Biosciences [taconic.com]
- 6. This compound (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incyte Announces Results of Phase 3 Study of this compound in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
Preclinical Profile of Itacitinib (INCB039110): A Selective JAK1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Itacitinib (formerly INCB039110) is a potent and selective, orally bioavailable inhibitor of Janus kinase 1 (JAK1). Preclinical studies have extensively characterized its mechanism of action, demonstrating its efficacy in a variety of inflammatory and autoimmune disease models. This document provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, and details the experimental protocols utilized in these key studies. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development.
Mechanism of Action: Selective JAK1 Inhibition
This compound exerts its therapeutic effects through the selective inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is critical for mediating the biological effects of numerous cytokines and growth factors that are implicated in inflammation and immune responses.[1] By selectively targeting JAK1, this compound modulates the signaling of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which are dependent on JAK1 for signal transduction.[1]
The selectivity of this compound for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a key feature, potentially offering a more favorable safety profile by minimizing off-target effects, such as the myelosuppression that can be associated with less selective JAK inhibitors.[1]
Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK1.
In Vitro Pharmacology
Kinase Selectivity
This compound has demonstrated high potency and selectivity for JAK1 in biochemical assays. The half-maximal inhibitory concentrations (IC50) against the four members of the JAK family are summarized below.
| Kinase | IC50 (nM) | Selectivity vs. JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >100-fold |
| TYK2 | 795 | >100-fold |
| Data sourced from Selleck Chemicals and other publications.[1][2][3] |
Cellular Activity
In cellular assays, this compound effectively inhibits cytokine-induced STAT phosphorylation. For instance, in human peripheral blood mononuclear cells (PBMCs), this compound has been shown to inhibit IL-6 and IFN-γ induced STAT3 phosphorylation.[4][5] Furthermore, in preclinical models of cytokine release syndrome (CRS), this compound at concentrations of 50-100 nmol/L was effective in reducing CRS-related cytokines produced by CAR T-cells.[6][7]
In Vivo Pharmacology
The efficacy of this compound has been evaluated in several rodent models of inflammatory and autoimmune diseases.
Models of Inflammatory Arthritis
In rodent models of experimentally-induced arthritis, oral administration of this compound resulted in a dose-dependent amelioration of disease symptoms and pathology.[4][5]
Models of Inflammatory Bowel Disease
This compound has shown efficacy in multiple mouse models of inflammatory bowel disease, where it delayed disease onset, reduced the severity of symptoms, and accelerated recovery.[4][5] Notably, local administration of low-dose this compound directly into the colon was highly effective in a TNBS-induced colitis model, suggesting that localized JAK1 inhibition is sufficient for therapeutic benefit with minimal systemic exposure.[4][5]
Models of Graft-Versus-Host Disease (GvHD)
In a major histocompatibility complex (MHC)-mismatched mouse model of acute GvHD, both prophylactic and therapeutic dosing of this compound significantly improved GvHD scores and inhibited weight loss without negatively impacting the engraftment of donor leukocytes.[8][9] this compound was also shown to modulate the levels of Th1 and Th2 cytokines that are important in the pathophysiology of aGvHD.[8] Dosages of 60 mg/kg and 120 mg/kg twice daily were effective in these models.[9]
Models of Cytokine Release Syndrome (CRS)
In a Concanavalin-A (ConA)-induced mouse model of CRS, prophylactic oral administration of this compound at 60 or 120 mg/kg significantly reduced serum levels of multiple cytokines implicated in CRS, including IL-6 and IFN-γ, in a dose-dependent manner.[6][7]
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of this compound against JAK family kinases.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used.
-
Assays were performed in a buffer solution containing ATP at the Km concentration for each respective kinase.
-
This compound was serially diluted and incubated with the kinase and a peptide substrate.
-
The kinase reaction was initiated by the addition of ATP.
-
The phosphorylation of the substrate was measured using a suitable detection method (e.g., fluorescence resonance energy transfer or luminescence).
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-STAT Assays
Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in cells.
Methodology:
-
Human PBMCs were isolated from healthy donor blood.
-
Cells were pre-incubated with various concentrations of this compound.
-
Cells were then stimulated with a specific cytokine (e.g., IL-6 or IFN-γ) to induce STAT phosphorylation.
-
After stimulation, cells were fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., phospho-STAT3).
-
The level of phospho-STAT was quantified by flow cytometry.
-
IC50 values were determined from the dose-response curves.
In Vivo Murine Model of Acute GvHD
Objective: To evaluate the efficacy of this compound in a preclinical model of acute GvHD.
Methodology:
-
Recipient mice (e.g., BALB/c) were lethally irradiated.
-
On day 0, mice were transplanted with splenocytes and T-cell depleted bone marrow cells from allogeneic donor mice (e.g., C57BL/6).
-
Mice were treated orally with vehicle or this compound (e.g., 60 or 120 mg/kg, twice daily) starting either before (prophylactic) or after (therapeutic) the onset of GvHD.
-
Mice were monitored daily for body weight changes and clinical signs of GvHD (e.g., posture, activity, fur texture, and skin integrity), which were used to calculate a GvHD score.
-
At the end of the study, blood and tissues (e.g., colon) were collected for analysis of donor cell engraftment (by flow cytometry for H-2Kb and H-2Kd markers) and inflammatory cytokine levels (by multiplex analysis).[9]
Experimental Workflow Diagram
Caption: Workflow for the in vivo murine model of acute Graft-versus-Host Disease.
Pharmacokinetics
Upon oral administration in rodents, this compound demonstrated dose-dependent pharmacokinetic exposures.[4][5] These exposures correlated well with the pharmacodynamic inhibition of the STAT3 pathway.[4][5] Studies in healthy human subjects have further characterized its pharmacokinetic profile, and the impact of factors such as hepatic impairment on its exposure has been investigated.[10][11]
Conclusion
The preclinical data for this compound (INCB039110) strongly support its profile as a potent and selective JAK1 inhibitor. It has demonstrated significant therapeutic potential in a range of in vitro and in vivo models of inflammatory and autoimmune diseases, including arthritis, inflammatory bowel disease, GvHD, and CRS.[4][5][8][9] The selective targeting of JAK1 by this compound offers a promising therapeutic strategy for these conditions. These preclinical findings have provided a solid rationale for the clinical investigation of this compound in various inflammatory disorders.[5]
References
- 1. Primary analysis of a phase II open-label trial of INCB039110, a selective JAK1 inhibitor, in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. effect-of-hepatic-impairment-on-the-pharmacokinetics-of-itacitinib - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Itacitinib: Targets and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itacitinib (formerly INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways implicated in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, its selectivity profile within the JAK family, and an analysis of its observed off-target effects based on clinical trial data. Detailed experimental methodologies for assessing JAK1 inhibition and downstream signaling are also presented, alongside visual representations of the core signaling pathway and experimental workflows to facilitate a deeper understanding of its pharmacological profile.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in mediating signal transduction for a wide array of cytokines, interferons, and hormones. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a hallmark of numerous autoimmune and inflammatory conditions, making JAKs attractive therapeutic targets. This compound is a second-generation JAK inhibitor designed for greater selectivity for JAK1, with the therapeutic goal of achieving efficacy while minimizing off-target effects associated with less selective JAK inhibitors.[1]
On-Target Activity: Selective Inhibition of JAK1
This compound's primary mechanism of action is the competitive inhibition of the ATP-binding site of JAK1. This prevents the phosphorylation and activation of downstream STAT proteins, thereby modulating the transcription of pro-inflammatory genes.
Kinase Selectivity Profile
Biochemical assays have demonstrated this compound's high selectivity for JAK1 over other members of the JAK family. This selectivity is crucial for its therapeutic index, as the different JAK enzymes are associated with distinct signaling pathways and physiological functions.
| Kinase Target | IC50 (nM) | Selectivity Fold (vs. JAK1) |
| JAK1 | 2 | 1x |
| JAK2 | 63 | >20x |
| JAK3 | >2000 | >100x |
| TYK2 | 795 | >100x |
| Data sourced from preclinical characterizations.[2] |
The JAK1-STAT Signaling Pathway
This compound effectively blocks the signaling of several key pro-inflammatory cytokines that rely on JAK1. These include interleukin-6 (IL-6), granulocyte-macrophage colony-stimulating factor (GM-CSF), and interferons (IFNγ).[3] Upon cytokine binding to their respective receptors, JAK1 is activated, leading to the phosphorylation of STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to initiate the transcription of target genes. This compound's inhibition of JAK1 disrupts this cascade.
Off-Target Effects and Safety Profile
Clinically Observed Adverse Events
The most frequently reported treatment-emergent adverse events in clinical trials of this compound are summarized below. This data provides insight into the potential physiological consequences of this compound administration, which may be linked to off-target activities.
| Adverse Event | Grade 3 or Worse Incidence (this compound Group) | Grade 3 or Worse Incidence (Placebo Group) |
| Thrombocytopenia/Platelet Count Decreased | 36% | 31% |
| Neutropenia/Neutrophil Count Decreased | 23% | 21% |
| Anemia | 20% | 12% |
| Diarrhea | Reported in 48.3% of patients (all grades) | Not specified |
| Sepsis | Reported in 5 patients in a phase 1 trial | Not applicable |
| CMV Infection/Viremia | Reported in 7 patients in a phase 1 trial | Not applicable |
| Data compiled from phase 1 and phase 3 clinical trials.[4][5][6][7] |
The higher incidence of hematological adverse events such as thrombocytopenia and anemia, while also present in the placebo group, may suggest some level of off-target effects, potentially on hematopoietic signaling pathways. Diarrhea is also a common adverse event, though its direct link to a specific off-target is not established.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the activity of JAK1 inhibitors like this compound.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency and selectivity of a kinase inhibitor.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.
Methodology:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; appropriate peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation); kinase assay buffer; this compound stock solution; 96- or 384-well assay plates; detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of this compound in the kinase assay buffer. b. In the assay plate, add the recombinant JAK enzyme, the peptide substrate, and the this compound dilutions. c. Initiate the kinase reaction by adding a concentration of ATP that is typically at or near the Km for the respective enzyme. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced (or substrate consumed) using a suitable detection reagent and a plate reader. f. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STAT Phosphorylation Assay
This assay assesses the ability of an inhibitor to block JAK activity within a cellular context.
Objective: To measure the inhibition of cytokine-induced STAT3 phosphorylation by this compound in a relevant cell line or primary cells.
Methodology:
-
Reagents and Materials: Human cell line (e.g., TF-1) or primary cells (e.g., PBMCs); cell culture medium; recombinant human cytokine (e.g., IL-6); this compound stock solution; cell lysis buffer; phosphatase and protease inhibitors; primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3); secondary antibodies; Western blot or flow cytometry equipment.
-
Procedure (Western Blot): a. Culture cells to the desired density. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours). c. Stimulate the cells with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation. d. Lyse the cells and collect the protein lysates. e. Determine protein concentration and perform SDS-PAGE, followed by transfer to a PVDF membrane. f. Probe the membrane with primary antibodies for p-STAT3 and total STAT3, followed by appropriate HRP-conjugated secondary antibodies. g. Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the extent of inhibition.
Conclusion
This compound is a highly selective JAK1 inhibitor that demonstrates potent on-target activity by blocking the JAK1-STAT3 signaling pathway. Its selectivity for JAK1 over other JAK family members is a key feature of its design, aimed at optimizing its therapeutic window. While a comprehensive off-target kinome profile is not publicly available, clinical trial data provide valuable insights into its safety and tolerability, with hematological events and diarrhea being the most common adverse effects. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other selective JAK inhibitors. Further research into its broader off-target interactions will be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. ashpublications.org [ashpublications.org]
- 6. Efficacy and safety of this compound versus placebo in combination with corticosteroids for initial treatment of acute graft-versus-host disease (GRAVITAS-301): a randomised, multicentre, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
Itacitinib Pharmacokinetics in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib (formerly INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1). JAK1 is a key enzyme in the signaling pathway of numerous pro-inflammatory cytokines, and its inhibition has shown therapeutic potential in various inflammatory and autoimmune diseases. Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is crucial for predicting its human pharmacokinetics, designing effective dosing regimens for clinical trials, and interpreting toxicology findings. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in common animal models used in drug development.
Core Pharmacokinetic Parameters
The preclinical characterization of this compound indicates that it achieves dose-dependent pharmacokinetic exposures upon oral administration in rodents.[1] However, detailed quantitative data from these studies are not widely available in the public domain. The following tables summarize the available pharmacokinetic parameters of this compound in various animal models.
Table 1: Single-Dose Oral Pharmacokinetics of this compound in Mice
| Parameter | 60 mg/kg | 120 mg/kg |
| Cmax (ng/mL) | Data not available | ~1500 |
| Tmax (h) | Data not available | ~0.5 |
| AUC (ng·h/mL) | Data not available | Data not available |
| t½ (h) | Data not available | ~1.5 |
Data for the 120 mg/kg dose are estimated from graphical representations in preclinical studies. Specific values for the 60 mg/kg dose were not found in the reviewed literature.
Table 2: Pharmacokinetics of this compound in Other Animal Models (Rat, Dog, Monkey)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |
| Rat | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | IV/Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
Despite extensive literature searches, specific quantitative pharmacokinetic parameters for this compound in rats, dogs, and monkeys were not found in publicly available resources. Preclinical studies mention dose-dependent exposures in rodents, but do not provide tabulated data.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
Absorption: this compound is orally administered in preclinical studies, suggesting good absorption from the gastrointestinal tract.[1] The rapid Tmax observed in mice indicates a swift absorption process.
Distribution: Information regarding the tissue distribution of this compound in animal models is not detailed in the available literature. Similarly, specific data on the plasma protein binding of this compound in different animal species have not been published.
Metabolism: The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. This has been inferred from drug-drug interaction studies in humans.
Excretion: The routes and extent of this compound excretion in animal models have not been publicly detailed.
Experimental Protocols
Detailed experimental protocols for this compound pharmacokinetic studies are not fully described in the literature. However, based on common practices for this type of study, a general methodology can be outlined.
Typical Oral Pharmacokinetic Study in Rodents (Mouse or Rat):
-
Animal Model: Male or female mice (e.g., BALB/c, C57BL/6) or rats (e.g., Sprague-Dawley, Wistar) are used. Animals are typically fasted overnight before dosing.
-
Dose Formulation: this compound is suspended or dissolved in a suitable vehicle, such as 0.5% methylcellulose or a solution of polyethylene glycol (PEG).
-
Dose Administration: A single dose of the this compound formulation is administered via oral gavage.
-
Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via techniques like tail vein, saphenous vein, or retro-orbital bleeding.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, and t½.
Mandatory Visualizations
Signaling Pathway
This compound is a selective inhibitor of JAK1. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.
Caption: this compound inhibits the JAK1-mediated phosphorylation of STAT proteins.
Experimental Workflow
The following diagram illustrates a typical workflow for a single-dose oral pharmacokinetic study in an animal model.
Caption: General workflow for a preclinical oral pharmacokinetic study.
Conclusion
This technical guide summarizes the currently available information on the pharmacokinetics of this compound in animal models. While qualitative statements about dose-dependent exposure in rodents are present in the literature, there is a notable lack of detailed, quantitative pharmacokinetic data across different species in the public domain. The provided experimental protocols and diagrams offer a foundational understanding for researchers in the field. Further publication of comprehensive preclinical ADME data would be highly beneficial for the scientific community to fully understand the disposition of this promising JAK1 inhibitor.
References
Itacitinib (INCB039110): A Technical Guide for Inflammatory Disease Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of itacitinib (INCB039110), a potent and selective Janus kinase 1 (JAK1) inhibitor. This compound is under investigation for various inflammatory conditions, including graft-versus-host disease (GVHD), rheumatoid arthritis, and cytokine release syndrome (CRS).[1][2][3] This guide details its mechanism of action through the JAK/STAT pathway, summarizes key preclinical quantitative data from in vitro and in vivo models, outlines detailed experimental protocols, and presents a standard preclinical evaluation workflow.
Mechanism of Action: Targeting the JAK/STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade used by over 50 cytokines, growth factors, and hormones to regulate cellular processes like proliferation, differentiation, and immune response.[4][5] The pathway consists of four JAKs (JAK1, JAK2, JAK3, and TYK2) and seven STATs.[5][6] Dysregulation of this pathway is strongly associated with a range of inflammatory and autoimmune diseases.[6][7]
This compound functions by selectively inhibiting JAK1.[2][8][9] As shown in the pathway below, many pro-inflammatory cytokines, including those that utilize the common gamma chain (γc) receptor (e.g., IL-2, IL-4, IL-7) and the gp130 subunit (e.g., IL-6), rely on JAK1 for signal transduction.[10] By blocking the ATP-binding site of JAK1, this compound prevents the phosphorylation and subsequent activation of STAT proteins. This inhibits their dimerization, nuclear translocation, and transcription of target inflammatory genes, thereby reducing the inflammatory response.[2][5] Its high selectivity for JAK1 is intended to minimize off-target effects associated with the inhibition of other JAK family members, such as the role of JAK2 in hematopoiesis.[8][9]
References
- 1. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Itacitinib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib (also known as INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK family of non-receptor tyrosine kinases, which also includes JAK2, JAK3, and TYK2, are crucial components of the JAK/STAT signaling pathway.[3] This pathway transduces signals from a wide array of cytokines and growth factors, playing a key role in immune responses and inflammation.[3][4] this compound exhibits significant selectivity for JAK1 over other JAK family members, making it a valuable tool for studying JAK1-mediated signaling and a potential therapeutic agent for various inflammatory conditions and malignancies.[2][3][5]
These application notes provide an overview of the use of this compound in cell culture, including recommended concentration ranges, detailed experimental protocols, and a summary of its effects on various cell types.
Mechanism of Action: The JAK/STAT Pathway
This compound exerts its effects by inhibiting the activity of JAK1. The JAK/STAT signaling cascade is initiated when a cytokine or growth factor binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, proliferation, and differentiation.[4] By selectively inhibiting JAK1, this compound can effectively block the downstream signaling of numerous cytokines implicated in inflammatory and autoimmune diseases.[6]
Caption: this compound selectively inhibits JAK1, blocking downstream STAT phosphorylation and gene transcription.
Data Presentation: this compound Concentration and Effects in Cell Culture
The effective concentration of this compound in cell culture can vary depending on the cell type, the specific assay, and the desired level of inhibition. The following table summarizes reported concentrations and their observed effects from various studies.
| Cell Type | Assay | Concentration Range | Observed Effect | Reference |
| Monocyte-Derived Macrophages | Cytokine Production | 1 µM | Inhibition of inflammatory cytokine secretion. | [2] |
| Human T-cells | IL-17 Production (IL-23 stimulated) | IC50 = 34 ± 15 nM | Potent inhibition of MCP-1 production. | [7] |
| Human Whole Blood | IL-6 induced pSTAT3 | IC50 = 292 nM | Concentration-dependent inhibition of STAT3 phosphorylation. | [7] |
| CAR T-cells (GD2, EGFR, CD19) | Proliferation Assay | 100 - 250 nM | No significant effect on proliferation. | [8][9] |
| CAR T-cells (GD2) | Proliferation Assay | 500 nM | Blocked CAR T-cell proliferation. | [8][9] |
| Human T-cells | Proliferation Assay (CD3/CD28 stimulated) | 50 - 1000 nM | Treated with various concentrations to determine effects on proliferation. | [8][9] |
| Murine Bone Marrow-Derived Macrophages | IL-6 Production (LPS stimulated) | Dose-dependent | Reduced IL-6 production. | [9] |
| Human CD19-CAR T-cells | Cytokine Production (co-cultured with NAMALWA cells) | Equivalent to human doses | Significantly reduced levels of IL-2, IFN-γ, IL-6, and IL-8. | [8] |
Experimental Protocols
Protocol 1: T-cell Proliferation Assay
This protocol is designed to assess the effect of this compound on the proliferation of T-cells following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (stock solution in DMSO)
-
Complete RPMI medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Anti-CD3/CD28 coated beads (e.g., Dynabeads)
-
Cell counting solution (e.g., Trypan Blue) or a bead-based counting method
-
24-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from healthy human whole blood using a standard method like Ficoll-Paque density gradient centrifugation.
-
Activate T-cells by incubating PBMCs with anti-CD3/CD28 coated beads at a 3:1 cell-to-bead ratio for 72 hours.
-
Resuspend the activated T-cells at a density of 0.5 x 10^6 cells/mL in complete RPMI medium.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare serial dilutions of this compound in complete RPMI medium from the DMSO stock. A typical concentration range to test is 50 nM to 1000 nM. Include a DMSO vehicle control (final DMSO concentration should not exceed 0.1%).[10]
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere for up to 10 days.
-
Determine cell proliferation every other day using a hemocytometer with Trypan Blue exclusion or a bead-based absolute counting method by flow cytometry.
-
Replenish cultures with fresh medium containing the appropriate concentration of this compound every other day.
Caption: A stepwise workflow for assessing the impact of this compound on T-cell proliferation.
Protocol 2: Cytokine Production Assay in Macrophages
This protocol is used to evaluate the effect of this compound on the production of inflammatory cytokines by macrophages following stimulation with lipopolysaccharide (LPS).
Materials:
-
Murine bone marrow cells or human monocytes
-
Macrophage colony-stimulating factor (M-CSF)
-
This compound (stock solution in DMSO)
-
Complete RPMI medium
-
Lipopolysaccharide (LPS)
-
96-well tissue culture plates
-
ELISA kits or multiplex bead array for cytokine quantification (e.g., IL-6, TNF-α)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Differentiate murine bone marrow cells into macrophages by culturing in complete RPMI medium supplemented with M-CSF for 6 days. For human macrophages, isolate monocytes from PBMCs and culture with M-CSF.
-
On day 6, treat the differentiated macrophages with various concentrations of this compound. Include a DMSO vehicle control.
-
On day 7, stimulate the macrophages with LPS (e.g., 5 ng/mL).
-
Incubate the plates for an additional 24 hours at 37°C in a 5% CO2 atmosphere.
-
Collect the culture supernatants.
-
Measure the concentration of desired cytokines (e.g., IL-6) in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
Concluding Remarks
This compound is a valuable research tool for investigating JAK1-mediated signaling pathways in a variety of cell types. The provided protocols and concentration guidelines serve as a starting point for designing experiments to explore the effects of this compound in specific cell culture models. Researchers should optimize concentrations and incubation times for their particular cell line and experimental setup. Careful consideration of vehicle controls and potential off-target effects is also recommended for robust and reproducible results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (INCB-039110) | JAK | CAS 1334298-90-6 | Buy this compound (INCB-039110) from Supplier InvivoChem [invivochem.com]
- 10. This compound | JAK | TargetMol [targetmol.com]
Application Notes and Protocols for Itacitinib Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of itacitinib stock solutions for in vitro and in vivo research applications. This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway that is implicated in inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3][4]
Chemical and Physical Properties
This compound, also known as INCB039110, is an orally bioavailable small molecule.[1][2][5] Its chemical and physical properties are summarized below.
| Property | Value |
| Synonyms | INCB 039110, INCB39110 |
| Molecular Formula | C₂₆H₂₃F₄N₉O |
| Molecular Weight | 553.5 g/mol [5] |
| Appearance | Solid[6] |
| Purity | ≥95%[6] |
| CAS Number | 1334298-90-6[6] |
Solubility Data
This compound is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[6] It is crucial to first dissolve this compound in an organic solvent before preparing aqueous working solutions.
| Solvent | Solubility |
| DMSO | ≥ 30 mg/mL[7][8][9], with some sources reporting up to 100 mg/mL[1] |
| Ethanol | ~5 mg/mL[6] |
| Dimethylformamide (DMF) | ~3 mg/mL[6] |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble (~0.02 mg/mL in a 1:40 ethanol:PBS solution)[6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous or high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonication bath
Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.535 mg of this compound (Molecular Weight = 553.5 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 5.535 mg of this compound, add 1 mL of DMSO.
-
Dissolve this compound: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[10] Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[11]
Storage and Stability of Stock Solutions
Proper storage is critical to maintain the stability and activity of the this compound stock solution.
| Storage Condition | Stability |
| Solid this compound | ≥ 4 years at -20°C[6] |
| Stock Solution in DMSO | 1 year at -80°C[1][11] |
| Stock Solution in DMSO | 6 months at -20°C[11] |
Note: Aqueous working solutions are not recommended for storage for more than one day.[6]
Preparation of Working Solutions for Cell-Based Assays
For in vitro experiments, the concentrated DMSO stock solution must be further diluted in an appropriate aqueous medium, such as cell culture medium or phosphate-buffered saline (PBS).
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solutions immediately.[6]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of the JAK/STAT Pathway
This compound is a selective inhibitor of JAK1.[6][11] The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[12][13] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression. By inhibiting JAK1, this compound blocks this signaling cascade.[2][12]
Caption: this compound inhibits the JAK1/STAT signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (INCB-039110) | JAK | CAS 1334298-90-6 | Buy this compound (INCB-039110) from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C26H23F4N9O | CID 53380437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. probechem.com [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound | JAK | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Facebook [cancer.gov]
- 13. Safety and efficacy of this compound, a selective JAK1 inhibitor, in advanced hepatocellular cancer: Phase 1b trial (JAKAL) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Itacitinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib (formerly INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a critical regulator of immune and inflammatory responses, making it a key therapeutic target for a variety of autoimmune and hematologic diseases.[2] this compound modulates this pathway by preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby reducing the downstream effects of pro-inflammatory cytokines.[1][3] These application notes provide a comprehensive overview of the in vivo administration of this compound in both preclinical animal models and human clinical trials, offering detailed protocols and quantitative data to guide researchers in their study design.
Mechanism of Action: JAK1/STAT Pathway Inhibition
This compound exerts its therapeutic effects by selectively inhibiting JAK1. Cytokines and growth factors bind to their respective receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Upon binding, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription. By inhibiting JAK1, this compound effectively blocks this signaling cascade for a host of cytokines implicated in inflammatory processes.[2]
Data Presentation
Table 1: Preclinical Pharmacokinetics of this compound in Rodents
| Species | Dose (mg/kg) | Route | Cmax (nM) | Tmax (h) | AUC (nM*h) | Vehicle | Reference |
| Mouse | 60 (BID) | Oral | - | - | IC50 coverage for 4h | Not Specified | [4] |
| Mouse | 120 (BID) | Oral | - | - | IC50 coverage for 12h | Not Specified | [4] |
| Mouse | 120 | Oral | - | - | - | Methylcellulose | [1] |
| Rat | - | Oral | Dose-dependent exposures | - | Dose-dependent exposures | Not Specified | [1] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; BID: Twice daily.
Table 2: Clinical Pharmacokinetics of this compound in Humans
| Population | Dose (mg) | Route | Cmax (nmol/L) | Tmax (h) | AUC (nmol*h/L) | Reference |
| Healthy (Normal Renal Function) | 300 (single dose) | Oral | 700 | 3 | 3050 | |
| Severe Renal Impairment | 300 (single dose) | Oral | 1150 | 4 | 6780 | |
| Moderate Hepatic Impairment | 300 (single dose) | Oral | ~2.0x higher vs normal | - | ~2.5x higher vs normal | [5] |
| Severe Hepatic Impairment | 300 (single dose) | Oral | ~3.5x higher vs normal | - | ~4.0x higher vs normal | [5] |
| aGVHD Patients | 200 (QD) | Oral | Steady-state concentrations achieved | 2-4 | - | |
| aGVHD Patients | 300 (QD) | Oral | Steady-state concentrations achieved | 2-4 | - | [6] |
aGVHD: acute Graft-versus-Host Disease; QD: Once daily.
Table 3: Preclinical Efficacy of this compound in Animal Models
| Model | Species | This compound Dose (mg/kg) | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis | Rodent | Dose-dependent | Oral | Ameliorated symptoms and pathology | [1] |
| TNBS-Induced Colitis | Mouse | 30 | Daily Oral | Accelerated recovery | [3] |
| Oxazolone-Induced Colitis | Mouse | Dose-dependent | Oral | Delayed disease onset, reduced severity | [1] |
| Acute GvHD | Mouse | 60 or 120 (BID) | Prophylactic (from day -3) or Therapeutic (from day 14) Oral | Ameliorated weight loss and improved GvHD scores | [4] |
| Xenogeneic GvHD | Mouse | ~120 (BID) | Oral (force-feeding) from day 3 to 28 | Longer survival, lower GvHD scores | [1] |
| Cytokine Release Syndrome (ConA-induced) | Mouse | 60 or 120 | Prophylactic (1h prior) or Therapeutic (30 min post) Oral | Significantly reduced serum levels of IL-6, IL-12, and IFN-γ | [7] |
TNBS: 2,4,6-Trinitrobenzenesulfonic acid; ConA: Concanavalin-A; BID: Twice daily.
Table 4: Clinical Efficacy of this compound
| Indication | Phase | This compound Dose | Key Findings | Reference |
| Acute GvHD (Treatment-Naïve) | 1 | 200 mg or 300 mg QD (+ corticosteroids) | Day 28 Overall Response Rate: 75.0% | [8] |
| Acute GvHD (Steroid-Refractory) | 1 | 200 mg or 300 mg QD (+ corticosteroids) | Day 28 Overall Response Rate: 70.6% | [8] |
QD: Once daily.
Experimental Protocols
Murine Model of Acute Graft-versus-Host Disease (GvHD)
This protocol describes the induction of GvHD in a major histocompatibility complex (MHC)-mismatched mouse model.[4]
Materials:
-
Donor Mice: C57BL/6 (H-2Kb)
-
Recipient Mice: BALB/c (H-2Kd)
-
This compound
-
Vehicle Control (e.g., Methylcellulose)[1]
-
Splenocytes and T-cell depleted bone marrow cells from donor mice
Procedure:
-
Induction of GvHD: On day 0, BALB/c recipient mice receive an intravenous injection of a combination of splenocytes and T-cell depleted bone marrow cells from C57BL/6 donor mice.
-
This compound Administration:
-
Monitoring:
-
Monitor mice daily for changes in body weight and clinical GvHD scores (assessing posture, activity, fur texture, and skin integrity).
-
At selected time points, collect blood and tissue samples (e.g., colon) for analysis.
-
-
Pharmacodynamic Assessment:
-
Analyze engraftment by flow cytometry for donor and host leukocytes (CD45+, H-2Kb, and H-2Kd).[4]
-
Quantify inflammatory cytokine profiles in blood and colon tissue using multiplex analysis.[4]
-
Assess JAK/STAT pathway activity in colon tissue and infiltrating T-cells via immunohistochemical staining for phospho-STAT3.[4]
-
Murine Models of Colitis
1. TNBS-Induced Colitis: This model mimics some aspects of Crohn's disease.[9][10]
Materials:
-
Mice (e.g., BALB/c)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS)
-
Ethanol
-
This compound
-
Vehicle Control
Procedure:
-
Induction of Colitis:
-
Fast mice for 24 hours prior to induction.
-
Administer TNBS dissolved in ethanol intrarectally.[9]
-
-
This compound Administration:
-
Administer this compound orally (e.g., 30 mg/kg, daily) following colitis induction.[3]
-
-
Monitoring and Assessment:
-
Monitor clinical signs such as body weight loss, stool consistency, and presence of fecal blood.
-
Perform macroscopic assessment of the colon upon sacrifice.
-
Measure biochemical markers of inflammation (e.g., MPO activity) and cytokine levels in colonic tissue.[11]
-
Conduct histopathological analysis of colon sections.
-
2. Oxazolone-Induced Colitis: This model is representative of a T helper-2 (Th-2) type colitis, similar to ulcerative colitis.[12][13]
Materials:
-
Mice (e.g., BALB/c)
-
Oxazolone
-
Ethanol
-
This compound
-
Vehicle Control
Procedure:
-
Induction of Colitis:
-
This compound Administration:
-
Administer this compound orally at desired doses and frequencies following colitis induction.
-
-
Monitoring and Assessment:
Clinical Trial Protocol Example: Phase 1 Study in Acute GvHD (NCT02614612)
This section provides a summary of a phase 1 clinical trial protocol for this compound in patients with acute GvHD.[8][14][15]
Study Design: Open-label, randomized, multicenter study.[8]
Patient Population: Adult patients with Grade II to IV acute GvHD, either treatment-naïve or steroid-refractory.[8]
Treatment Arms:
-
Arm 1: this compound 200 mg once daily (QD) orally + corticosteroids.[8]
-
Arm 2: this compound 300 mg once daily (QD) orally + corticosteroids.[8]
Corticosteroid Administration: Standard of care, typically starting at 2 mg/kg/day of methylprednisolone or equivalent, with subsequent tapering.[8]
Primary Endpoint: Safety and tolerability of this compound in combination with corticosteroids.[8]
Secondary Endpoint: Overall response rate (ORR) at Day 28.[8]
Pharmacokinetic and Pharmacodynamic Assessments:
-
Serial blood samples collected on days 1 and 7 at pre-dose, and at specified time points post-dose (e.g., 1, 2, and 4-8 hours) to determine plasma concentrations of this compound.[8]
-
Ex vivo whole blood assays to measure the inhibition of IL-6-induced STAT protein phosphorylation.[8]
Conclusion
This compound has demonstrated significant efficacy in a range of preclinical models of inflammatory and autoimmune diseases, which is supported by promising data from clinical trials. The protocols and data presented in these application notes provide a valuable resource for researchers investigating the in vivo effects of this compound. Careful consideration of the experimental model, dosing regimen, and relevant pharmacodynamic readouts will be crucial for the successful design and interpretation of future studies with this selective JAK1 inhibitor.
References
- 1. This compound prevents xenogeneic GVHD in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Hepatic Impairment on the Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 12. Oxazolone-Induced Colitis in BALB/C Mice: a New Method to Evaluate the Efficacy of Therapeutic Agents for Ulcerative Colitis [jstage.jst.go.jp]
- 13. Functional characterization of oxazolone-induced colitis and survival improvement by vagus nerve stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols: Itacitinib in CAR-T Cell Therapy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of itacitinib, a selective JAK1 inhibitor, in the context of Chimeric Antigen Receptor (CAR)-T cell therapy. The information compiled from preclinical and clinical studies is intended to guide researchers in designing experiments and understanding the rationale for using this compound to mitigate CAR-T cell-related toxicities while preserving anti-tumor efficacy.
Introduction
Chimeric antigen receptor (CAR)-T cell therapy is a groundbreaking immunotherapy for hematological malignancies.[1][2] However, its widespread application is often hampered by severe and potentially life-threatening toxicities, primarily Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[3][4][5][6] These toxicities are driven by a massive release of inflammatory cytokines, many of which signal through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[3][7][8] this compound, by selectively inhibiting JAK1, presents a promising strategy to dampen this hyperinflammation.[3][4][7] Preclinical and clinical data suggest that this compound can effectively reduce the levels of key CRS-implicated cytokines without compromising the proliferative capacity or cytotoxic function of CAR-T cells.[1][3][9]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cytokine Reduction and CAR-T Cell Function
| Parameter | This compound Concentration | Key Findings | Reference |
| Cytokine Reduction | 50-100 nmol/L | Significantly and dose-dependently reduced levels of multiple cytokines implicated in CRS. More effective than tocilizumab in reducing CRS-related cytokines. | [1][3] |
| 100 nmol/L | Significantly reduced levels of IL-2, IFN-γ, IL-6, and IL-8 from CD19-CAR T-cells co-cultured with target cells. | [1] | |
| CAR-T Cell Proliferation | 100 nmol/L, 250 nmol/L | Did not significantly inhibit the proliferation of various CAR-T cell constructs (GD2, EGFR, CD19). | [3][7][10] |
| CAR-T Cell Cytolytic Activity | 100 nmol/L | No significant effect on the cytolytic activity of CD19-CAR T-cells against target cells. | [1][3] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | This compound Dosage | Key Findings | Reference |
| CRS Murine Model | 60 or 120 mg/kg (oral) | Significantly reduced serum levels of cytokines implicated in CRS, including IL-6, IL-12, and IFN-γ. | [10][11] |
| Lymphoma Xenograft Model (NSG mice) | 120 mg/kg (oral, twice daily) | Did not affect the anti-tumor activity of adoptively transferred CD19-CAR T-cells. | [3] |
Table 3: Clinical Trial Data for Prophylactic this compound in CAR-T Cell Therapy
| Clinical Trial (Identifier) | This compound Dosage | Patient Population | Key Findings | Reference |
| Phase 2 (NCT04071366) | 200 mg once daily | Patients receiving axi-cel or tisa-cel for B-cell malignancies. | Well-tolerated; preliminary results showed reduced onset and severity of CRS and ICANS. | [5][11][12] |
| Phase 2, Randomized (NCT04071366) | 200 mg twice daily | Patients with lymphoma receiving axicabtagene ciloleucel (axi-cel). | Well-tolerated; decreased incidence and severity of CRS and ICANS. Higher incidence of persistent grade 3-4 cytopenias at day 28 compared to placebo. | [4][5][9][13] |
Signaling Pathways and Mechanisms
JAK/STAT Signaling Pathway in T-Cells
Many cytokines implicated in CRS, such as IFN-γ and IL-6, signal through the JAK-STAT pathway.[3][7][8] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation, proliferation, and differentiation. This compound, as a selective JAK1 inhibitor, blocks this signaling cascade, thereby reducing the production of inflammatory cytokines.[3][4]
Caption: this compound inhibits the JAK1-mediated signaling cascade.
Experimental Protocols
In Vitro CAR-T Cell Cytotoxicity Assay with this compound
Objective: To evaluate the effect of this compound on the cytotoxic potential of CAR-T cells.
Materials:
-
CAR-T cells (e.g., CD19-CAR T-cells)
-
Target tumor cells expressing the corresponding antigen (e.g., CD19+ Nalm6-luciferase)
-
This compound (dissolved in DMSO)
-
Complete RPMI medium
-
96-well culture plates
-
Luciferase substrate
-
Luminometer
Protocol:
-
Culture CAR-T cells for 3 days in complete RPMI medium in the presence of a vehicle control (DMSO) or varying concentrations of this compound (e.g., 100 nM).[1]
-
On the day of the assay, harvest and count both CAR-T cells and target cells.
-
Plate the target cells (e.g., Nalm6-luciferase) in a 96-well plate.
-
Add the pre-treated CAR-T cells to the wells containing target cells at a desired Effector:Target (E:T) ratio (e.g., 2.5:1).[1]
-
Co-culture the cells for a specified duration (e.g., 6 hours) at 37°C and 5% CO2.[1]
-
Following co-culture, add the luciferase substrate to each well.
-
Measure luminescence using a luminometer to determine the extent of target cell lysis.[1]
-
Calculate the percentage of specific lysis for each condition.
Caption: Workflow for in vitro CAR-T cell cytotoxicity assay.
In Vivo Murine Xenograft Model to Assess Anti-Tumor Efficacy
Objective: To determine if this compound impacts the in vivo anti-tumor activity of CAR-T cells.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human tumor cell line expressing the target antigen and a reporter gene (e.g., CD19+ Nalm6-luciferase)
-
Human CAR-T cells (e.g., CD19-CAR T-cells)
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Bioluminescence imaging system
Protocol:
-
Inoculate immunodeficient mice with the tumor cell line (e.g., 2.5 x 10^6 Nalm6-luciferase cells intravenously or subcutaneously).[1][3]
-
Allow the tumor to engraft for a set period (e.g., 4 days).[1][3]
-
Initiate treatment with oral this compound (e.g., 120 mg/kg, twice daily) or vehicle control one day after tumor inoculation and continue for a specified duration (e.g., 10 days).[3]
-
On the day of CAR-T cell infusion (e.g., day 4 post-tumor injection), adoptively transfer the CAR-T cells (e.g., 3 x 10^6 cells) into the tumor-bearing mice.[1][3]
-
Monitor tumor burden regularly using bioluminescence imaging.[1]
-
Monitor animal survival and body weight.
-
At the end of the study, collect tissues for further analysis (e.g., CAR-T cell persistence).
References
- 1. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Compounds Boost CAR-T Cell Therapy in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Assessing and Management of Neurotoxicity After CAR-T Therapy in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK1 Inhibitor May Prophylactically Prevent CAR T-Cell-Induced Cytokine Release Syndrome | Docwire News [docwirenews.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Accelerating CAR-T Cell Therapies with Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. ashpublications.org [ashpublications.org]
Application Notes and Protocols: Itacitinib in Graft-versus-Host Disease (GVHD) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studying itacitinib, a selective Janus kinase 1 (JAK1) inhibitor, in the context of Graft-versus-Host Disease (GVHD). This document includes summaries of key quantitative data, detailed experimental protocols from preclinical and clinical studies, and visualizations of relevant pathways and workflows.
Introduction
Graft-versus-Host Disease (GVHD) is a significant and often life-threatening complication following allogeneic hematopoietic cell transplantation (HCT).[1][2] The pathophysiology of GVHD is largely driven by inflammatory cytokines that signal through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[3] this compound (INCB039110), a selective inhibitor of JAK1, has emerged as a promising therapeutic agent for both the prevention and treatment of GVHD by modulating these inflammatory responses.[1][4] Preclinical and clinical studies have demonstrated its potential to ameliorate GVHD severity while preserving the beneficial graft-versus-leukemia (GVL) effect.[3][5]
Mechanism of Action: JAK1 Inhibition in GVHD
This compound functions by selectively inhibiting JAK1, a key enzyme in the signaling pathways of several pro-inflammatory cytokines implicated in GVHD, such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6).[2][3] By blocking JAK1, this compound disrupts the downstream phosphorylation and activation of STAT proteins, which in turn prevents their translocation to the nucleus and subsequent transcription of genes involved in T-cell activation, proliferation, and differentiation.[6][5] This targeted inhibition helps to reduce the overactive immune response that characterizes GVHD.[4] The selectivity for JAK1 over JAK2 is hypothesized to reduce the risk of cytopenias, a common side effect of less selective JAK inhibitors.[1][7]
Caption: this compound's mechanism of action in inhibiting the JAK/STAT signaling pathway.
Data Presentation
Table 1: Summary of Preclinical this compound Studies in Murine GVHD Models
| Parameter | Study 1[5] | Study 2[7] |
| Animal Model | MHC-mismatched: C57BL/6 donors to BALB/c recipients | Xenogeneic GVHD: Human PBMCs into NSG mice |
| GVHD Induction | Splenocytes and T-cell depleted bone marrow cells | Intravenous injection of human peripheral blood mononuclear cells (hPBMCs) |
| This compound Dosing | 60 mg/kg or 120 mg/kg twice daily (oral) | ~120 mg/kg twice daily (oral gavage) |
| Administration | Prophylactic (from day -3) and Therapeutic (from day 14) | Therapeutic (from day 3 to day 28) |
| Key Findings | - Significantly ameliorated body weight loss and improved GVHD scores.[5]- No detrimental effects on donor engraftment.[5]- Reduced inflammatory cytokines (IFN-γ, TNF-α, IL-6) in blood and colon.[5]- Preserved Graft-versus-Leukemia (GVL) effect.[5] | - Significantly longer survival in this compound-treated mice (median 45 vs 33 days).[7]- Reduced absolute numbers of human CD4+ and CD8+ T-cells.[7]- Increased frequencies of human regulatory T-cells (Tregs).[7] |
Table 2: Summary of Key Clinical Trials of this compound in GVHD
| Trial Identifier | Phase | Patient Population | This compound Dosage | Key Outcomes |
| NCT02614612 [1][8] | 1 | Treatment-naive or steroid-refractory acute GVHD (aGVHD) | 200 mg or 300 mg once daily + corticosteroids | - Day 28 Overall Response Rate (ORR): 78.6% (200 mg) and 66.7% (300 mg).[1]- Day 28 ORR (Treatment-naive): 75.0%.[1]- Day 28 ORR (Steroid-refractory): 70.6%.[1]- 200 mg dose selected for future studies due to better safety profile.[1] |
| GRAVITAS-301 (NCT03139604) [9][10] | 3 | First-line treatment of acute GVHD | 200 mg once daily + corticosteroids vs. Placebo + corticosteroids | - Primary endpoint (Day 28 ORR) not met (74% vs 66%, p=0.08).[7]- Post-hoc analysis showed higher complete remission rates when stratified for risk.[7] |
| NCT03755414 [2] | Pilot/Expansion | Haploidentical HCT recipients (GVHD prophylaxis) | 200 mg daily from day -3 | - No cases of grade 3-4 aGVHD.[2]- Cumulative incidence of grade 2 aGVHD at day 100 was 21.9%.[2]- 1-year cumulative incidence of moderate/severe chronic GVHD was 5%.[2]- 1-year overall survival was 80%.[2] |
| NCT03846479 [11] | 2 | Low-risk, previously untreated aGVHD | 200 mg daily for 28 days (monotherapy) | - Day 28 ORR: 89% (comparable to steroid-treated controls).[11]- Fewer serious viral and fungal infections compared to controls.[11] |
Experimental Protocols
Preclinical Murine Model of Acute GVHD
This protocol is based on methodologies described in studies evaluating this compound in a major histocompatibility complex (MHC)-mismatched mouse model.[5]
1. Animal Models:
-
Donor Mice: C57BL/6 (H-2Kb)
-
Recipient Mice: BALB/c (H-2Kd)
2. GVHD Induction:
-
Lethally irradiate recipient BALB/c mice.
-
On day 0, intravenously inject a combination of splenocytes and T-cell depleted bone marrow cells from donor C57BL/6 mice.
3. This compound Administration:
-
Prepare this compound suspension for oral gavage.
-
Prophylactic Regimen: Administer this compound (e.g., 60 mg/kg, twice daily) or vehicle control starting on day -3 relative to cell transfer.
-
Therapeutic Regimen: Administer this compound or vehicle control starting on day 14 post-cell transfer, once GVHD symptoms are established.
4. Monitoring and Endpoints:
-
GVHD Clinical Score: Assess weekly based on weight loss, posture, activity, fur texture, and skin integrity.
-
Survival: Monitor daily.
-
Engraftment Analysis: At specified time points, analyze peripheral blood or spleen for the proportion of donor (H-2Kb) and host (H-2Kd) leukocytes (CD45+) via flow cytometry.
-
Cytokine Analysis: Quantify levels of inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) in peripheral blood and colon tissue using multiplex analysis.
-
Histopathology: Collect colon samples for sectioning and staining with immunohistochemical markers such as CD4, CD8, and phospho-STAT3 to assess T-cell infiltration and JAK/STAT pathway activity.
5. Graft-versus-Leukemia (GVL) Assessment:
-
Co-inject A20 lymphoma cells (H-2Kd phenotype) with the donor cells into recipient mice.
-
Monitor tumor burden and survival to evaluate the impact of this compound on the GVL effect.
References
- 1. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medicineinnovates.com [medicineinnovates.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ashpublications.org [ashpublications.org]
- 6. Frontiers | Kinase Inhibition as Treatment for Acute and Chronic Graft-Versus-Host Disease [frontiersin.org]
- 7. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. onclive.com [onclive.com]
- 11. Effective treatment of low-risk acute GVHD with this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Itacitinib Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itacitinib (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is a crucial mediator of cellular responses to a wide array of cytokines and growth factors, playing a central role in inflammation, immunity, and hematopoiesis.[3][4] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as hematological malignancies.[5][6][7] By selectively targeting JAK1, this compound aims to modulate inflammatory responses with a potentially more favorable safety profile compared to pan-JAK inhibitors.[8]
These application notes provide a summary of the preclinical efficacy of this compound across various disease models and offer detailed protocols for key experiments to assess its activity.
Mechanism of Action: JAK1 Inhibition
The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction downstream of cytokine receptors.[9] Upon cytokine binding, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.[3][10] this compound exerts its therapeutic effect by binding to the kinase domain of JAK1, preventing the phosphorylation and activation of STAT proteins, thereby inhibiting the downstream signaling of pro-inflammatory cytokines.[3][10]
Application Notes: Preclinical Efficacy
This compound has demonstrated significant efficacy across a range of preclinical models, primarily focused on inflammatory diseases and complications of cancer therapy.
1. Graft-versus-Host Disease (GvHD): In murine models of acute GvHD, both prophylactic and therapeutic administration of this compound significantly improved GvHD scores and survival, and reduced weight loss without impairing donor leukocyte engraftment.[5][8] Treatment led to a rapid reduction in inflammatory markers in lymphocytes and target tissues.[1][2] In a humanized mouse model of xenogeneic GvHD, this compound prolonged survival, decreased human T-cell engraftment, and increased the frequency of regulatory T cells (Tregs).[11]
2. Inflammatory Bowel Disease (IBD) and Arthritis: this compound has shown dose-dependent amelioration of symptoms and pathology in established, experimentally-induced arthritis in rodents.[1][2] In multiple mouse models of colitis, this compound effectively delayed disease onset, reduced the severity of symptoms, and hastened recovery.[1][2] Notably, direct administration of a low dose of this compound into the colon was highly effective, suggesting that localized JAK1 inhibition is sufficient to alleviate disease with minimal systemic exposure.[1][2]
3. Cytokine Release Syndrome (CRS): In preclinical models of CAR T-cell-induced CRS, this compound significantly reduced the levels of multiple CRS-associated cytokines, such as IL-6 and IFN-γ, in a dose-dependent manner.[3][12] Importantly, at clinically relevant concentrations, this compound did not inhibit the in vitro proliferation or anti-tumor killing capacity of CAR T-cells, nor did it negatively affect their anti-tumor efficacy in an in vivo lymphoma model.[3]
4. Hematological Malignancies and Solid Tumors: While primarily studied for its anti-inflammatory properties, this compound's role in hematological malignancies is also under investigation.[7] Preclinical studies have shown that inhibition of the JAK/STAT pathway can have antiproliferative effects.[13][14] In a syngeneic pancreatic cancer model, this compound reduced tumor volume and enhanced the anti-tumor response to anti-PD-L1 therapy.[15]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies assessing this compound's efficacy.
Table 1: In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Selectivity vs. JAK1 | Reference |
|---|---|---|---|---|
| JAK1 | Biochemical | Data not available | - | [3] |
| JAK2 | Biochemical | Data not available | Data not available | [3] |
| JAK3 | Biochemical | Data not available | Data not available | [3] |
| TYK2 | Biochemical | Data not available | Data not available | [3] |
| JAK1 | Cellular | 50-100 | - |[3] |
Note: Specific IC50 values from biochemical assays were not detailed in the provided search results, but this compound is consistently described as a potent and selective JAK1 inhibitor.[1][2][3]
Table 2: In Vivo Efficacy in Disease Models
| Disease Model | Species | This compound Dose | Key Efficacy Readout | Reference |
|---|---|---|---|---|
| Acute GvHD | Mouse | Not specified | Improved GvHD scores and survival | [5][8] |
| Xenogeneic GvHD | Mouse (NSG) | ~120 mg/kg (twice daily) | Median survival extended to 45 days (vs. 33 days for control) | [11] |
| Experimentally-Induced Arthritis | Rodent | Dose-dependent | Amelioration of symptoms and pathology | [1][2] |
| TNBS-Induced Colitis | Mouse | Low dose (local admin) | High efficacy with minimal systemic exposure | [1][2] |
| CAR T-Cell Induced CRS | Mouse | 60 or 120 mg/kg | Significant, dose-dependent reduction in serum IL-6, IL-12, IFN-γ | [3] |
| Pancreatic Cancer (PAN02) | Mouse | Not specified | Reduced tumor volume, enhanced anti-PD-L1 response |[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's efficacy. Below are protocols for key in vitro and in vivo experiments.
Protocol: In Vitro STAT Phosphorylation Assay by Flow Cytometry
This assay measures the ability of this compound to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly collected whole blood (e.g., in EDTA tubes) or isolated PBMCs.
-
This compound (and other JAK inhibitors as controls).
-
Cytokines for stimulation (e.g., IL-6, IFN-α, IL-2).
-
Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer, Perm Buffer III).
-
Fluorochrome-conjugated antibodies against pSTAT1, pSTAT3, pSTAT5, and cell surface markers (e.g., CD3, CD4, CD8, CD19).
-
Flow cytometer.
Procedure:
-
Compound Incubation: Aliquot 100 µL of whole blood or PBMCs into flow cytometry tubes. Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) and incubate for 1 hour at 37°C.[16] Include a vehicle control (e.g., DMSO).
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the specific JAK/STAT pathway (e.g., 100 ng/mL of IL-6 for JAK1/STAT3).[16] Incubate for 15-30 minutes at 37°C. Leave one tube unstimulated as a negative control.
-
Fixation: Immediately fix the cells by adding a pre-warmed fixation buffer. Incubate for 10 minutes at 37°C.
-
Permeabilization: Wash the cells and then permeabilize by adding ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and stain with the antibody cocktail (pSTAT and cell surface markers) for 30-60 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on specific cell populations (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition relative to the cytokine-stimulated vehicle control to determine IC50 values.
Protocol: In Vivo Murine Model of Acute GvHD
This protocol outlines a common workflow for assessing the efficacy of this compound in a major histocompatibility complex (MHC)-mismatched mouse model of aGvHD.
Procedure:
-
Host Conditioning: Recipient mice (e.g., BALB/c) receive a lethal dose of total body irradiation to ablate their hematopoietic system.
-
Transplantation: Within 24 hours, the irradiated recipients are intravenously injected with bone marrow cells and splenocytes harvested from MHC-mismatched donor mice (e.g., C57BL/6).
-
Treatment: Mice are randomized into treatment groups. This compound or vehicle is administered orally, typically starting on day 0 or day 1 post-transplant and continuing for a specified period (e.g., 28 days).[11]
-
Monitoring: Mice are monitored daily for survival. Body weight and clinical GvHD scores (based on weight loss, posture, activity, and fur texture) are recorded 2-3 times per week.
-
-
Histopathology: Target organs (liver, skin, gastrointestinal tract) are fixed, sectioned, and stained (e.g., with H&E) to score GvHD-related pathology.
-
Immunophenotyping: Spleens and lymph nodes are processed to analyze immune cell populations (e.g., donor T-cell engraftment, T-cell activation markers, Treg frequencies) by flow cytometry.[11]
-
Pharmacodynamics: Blood or tissue samples can be collected at specific time points post-dosing to assess target engagement (e.g., pSTAT inhibition).[1][2]
-
Protocol: In Vivo CAR T-Cell / Tumor Xenograft Model
This protocol is designed to evaluate this compound's ability to mitigate CRS without compromising the anti-tumor efficacy of CAR T-cell therapy.[3]
Materials:
-
Immunodeficient mice (e.g., NSG).
-
Human tumor cell line expressing the target antigen and luciferase (e.g., CD19+ NALM6-luc).
-
Human CAR T-cells targeting the antigen (e.g., CD19-CAR T-cells).
-
This compound.
-
Bioluminescence imaging system.
-
Luciferin substrate.
Procedure:
-
Tumor Engraftment: Inject immunodeficient mice with luciferase-expressing tumor cells (e.g., intravenously). Allow the tumor to engraft and establish, typically monitored by bioluminescence imaging (e.g., Day 4).[3]
-
Adoptive Cell Transfer: Once tumor burden is confirmed, intravenously inject the mice with human CAR T-cells.[3]
-
Treatment: Begin prophylactic oral administration of this compound (e.g., 60 or 120 mg/kg) or vehicle control. Dosing may start just before or at the time of CAR T-cell transfer and continue daily.[3]
-
Efficacy Monitoring: Monitor tumor burden regularly (e.g., weekly) using bioluminescence imaging after intraperitoneal injection of luciferin.[3] Track mouse survival and body weight.
-
CRS/Pharmacodynamic Monitoring: Collect peripheral blood at various time points (e.g., 24, 48, 72 hours post-transfer) to measure serum levels of human and murine cytokines (e.g., IL-6, IFN-γ) via multiplex immunoassay to assess CRS.[3]
-
Endpoint Analysis: At the end of the study, analyze tumor burden from imaging data and compare survival curves between groups to determine if this compound impacts the anti-tumor activity of the CAR T-cells.
References
- 1. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 5. ashpublications.org [ashpublications.org]
- 6. medicineinnovates.com [medicineinnovates.com]
- 7. mdpi.com [mdpi.com]
- 8. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 9. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Phase Ib/II Study of the JAK1 Inhibitor, this compound, plus nab‐Paclitaxel and Gemcitabine in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase Ib/II Study of the JAK1 Inhibitor, this compound, plus nab-Paclitaxel and Gemcitabine in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Itacitinib and Corticosteroid Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the combination therapy of itacitinib, a selective JAK1 inhibitor, and corticosteroids. The information is collated from publicly available clinical trial data and scientific literature. The protocols are intended to serve as a guide for clinical and preclinical research into this combination therapy, particularly in the context of inflammatory conditions such as graft-versus-host disease (GvHD).
I. Introduction to this compound and Corticosteroid Combination Therapy
This compound is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1), an enzyme that plays a crucial role in the signaling of pro-inflammatory cytokines.[1][2] By selectively targeting JAK1, this compound aims to modulate the immune response with potentially fewer side effects compared to broader JAK inhibitors.[3] Corticosteroids, such as prednisone and methylprednisolone, are potent anti-inflammatory and immunosuppressive agents that have been a mainstay in the treatment of various inflammatory and autoimmune diseases.[4][5] They exert their effects by binding to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes.[6][7]
The combination of this compound and corticosteroids has been investigated as a therapeutic strategy to enhance anti-inflammatory efficacy, particularly in conditions like acute and chronic GvHD where a multi-faceted approach to immunosuppression is often required.[8][9] The rationale for this combination lies in their complementary mechanisms of action, targeting different aspects of the inflammatory cascade.
II. Data Presentation: Summary of Clinical Trial Data
The following tables summarize the quantitative data from key clinical trials evaluating the efficacy and safety of this compound in combination with corticosteroids.
Table 1: Efficacy of this compound and Corticosteroid Combination in Treatment-Naïve Acute GvHD (GRAVITAS-301 Phase 3 Trial) [8][10]
| Endpoint (Day 28) | This compound 200 mg + Corticosteroids (n=219) | Placebo + Corticosteroids (n=220) | p-value |
| Overall Response Rate (ORR) | 74.0% | 66.4% | 0.08 |
| Complete Response (CR) | 53% | 40% | - |
Note: The primary endpoint of improving ORR at Day 28 was not met with statistical significance.
Table 2: Safety Profile of this compound and Corticosteroid Combination in Treatment-Naïve Acute GvHD (GRAVITAS-301 Phase 3 Trial) [8]
| Adverse Event (Grade ≥3) | This compound 200 mg + Corticosteroids (n=215) | Placebo + Corticosteroids (n=216) |
| Thrombocytopenia | 36% | 31% |
| Neutropenia | 23% | 21% |
| Anemia | 20% | 12% |
| Hyperglycemia | 12% | 13% |
Table 3: Efficacy of this compound and Corticosteroid Combination in Acute GvHD (Phase 1 Trial) [11][12]
| Patient Cohort | This compound 200 mg + Corticosteroids (n=14) | This compound 300 mg + Corticosteroids (n=15) |
| Day 28 ORR (All Patients) | 78.6% | 66.7% |
| Day 28 ORR (Treatment-Naïve) | 75.0% | - |
| Day 28 ORR (Steroid-Refractory) | 70.6% | - |
Table 4: Safety and Efficacy of this compound and Corticosteroid Combination in Chronic GvHD (GRAVITAS-309 Dose-Finding Study) [9]
| Parameter | This compound + Corticosteroids | Corticosteroids Monotherapy |
| Grade ≥3 Adverse Events | 65% | 31% |
| Cytomegalovirus Infections | 10-15% | 3% |
| All-Cause Mortality | 14-18% | 11% |
Note: The study suggested that the benefit-risk ratio did not support moving the combination to a later phase of development for first-line therapy of chronic GvHD.[9]
III. Experimental Protocols
A. Clinical Administration Protocol: this compound and Corticosteroids for Acute GvHD
This protocol is based on the methodology described in the GRAVITAS-301 (NCT03139604) and the Phase 1 (NCT02614612) clinical trials.[8][11][13]
1. Patient Population:
-
Adults (≥18 years) with newly diagnosed or steroid-refractory Grade II-IV acute GvHD following allogeneic hematopoietic stem cell transplantation.[8][11]
2. Treatment Regimen:
-
This compound: Administered orally at a starting dose of 200 mg once daily.[8][11]
-
Corticosteroids:
-
Initial treatment with methylprednisolone (or equivalent) at a dose of 2 mg/kg/day intravenously or prednisone at 2.5 mg/kg/day orally for 5 days.[13]
-
Corticosteroid tapering should begin on Day 6, as tolerated by the patient, with a goal of reaching a dose of ≤ 0.25 mg/kg/day by Day 28 and ≤ 0.2 mg/kg/day by Day 56.[13]
-
3. Monitoring and Assessments:
-
Efficacy: GvHD response should be assessed at regular intervals (e.g., weekly) and formally graded at Day 28.[8]
-
Safety: Monitor for adverse events, with particular attention to hematological toxicities (thrombocytopenia, neutropenia, anemia) and infections. Complete blood counts and liver function tests should be performed regularly.
4. Dose Modifications:
-
Dose adjustments or interruptions of this compound may be necessary in the event of severe adverse events. Refer to the specific clinical trial protocol for detailed dose modification guidelines.
B. Preclinical Research Protocol Framework: In Vitro and In Vivo Assessment
1. In Vitro Studies:
-
Objective: To assess the combined effect of this compound and a corticosteroid (e.g., dexamethasone) on cytokine production and T-cell activation.
-
Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or purified T-cells.
-
Stimulation: Activate cells with a mitogen (e.g., phytohemagglutinin) or through T-cell receptor stimulation (e.g., anti-CD3/CD28 beads).
-
Treatment: Treat cells with a dose range of this compound, dexamethasone, and the combination of both.
-
Readouts:
-
Measure the levels of key pro-inflammatory cytokines (e.g., IFN-γ, IL-6, TNF-α) in the cell culture supernatant using ELISA or a multiplex cytokine assay.
-
Assess T-cell proliferation using a BrdU or CFSE-based assay.
-
Analyze the phosphorylation status of STAT proteins (e.g., pSTAT3) by flow cytometry or Western blotting to confirm JAK1 inhibition by this compound.
-
2. In Vivo Studies (Murine Model of GvHD):
-
Objective: To evaluate the efficacy of the combination therapy in a preclinical model of GvHD.
-
Model: Use a well-established murine model of allogeneic bone marrow transplantation that induces GvHD.
-
Treatment:
-
Administer this compound orally at a predetermined dose.
-
Administer a corticosteroid (e.g., dexamethasone) via intraperitoneal injection.
-
Include control groups receiving vehicle, this compound alone, and dexamethasone alone.
-
-
Readouts:
-
Monitor GvHD clinical scores (e.g., weight loss, posture, activity, fur texture, skin integrity).
-
Assess survival rates.
-
Perform histological analysis of GvHD target organs (e.g., liver, gut, skin) to evaluate tissue damage.
-
Analyze immune cell populations and cytokine levels in peripheral blood and tissues.
-
IV. Visualization of Signaling Pathways and Workflows
Caption: this compound's Mechanism of Action in the JAK-STAT Pathway.
Caption: Corticosteroid Mechanism via the Glucocorticoid Receptor.
Caption: Workflow for a Randomized Clinical Trial of this compound.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. selleckchem.com [selleckchem.com]
- 3. onclive.com [onclive.com]
- 4. arthritis.org [arthritis.org]
- 5. Corticosteroid - Wikipedia [en.wikipedia.org]
- 6. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of this compound versus placebo in combination with corticosteroids for initial treatment of acute graft-versus-host disease (GRAVITAS-301): a randomised, multicentre, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Plus Corticosteroids for Chronic GVHD | Docwire News [docwirenews.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
Itacitinib Preclinical Research Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of itacitinib in animal studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in study design and interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] Many inflammatory cytokines signal through the JAK-STAT pathway.[4][5] By blocking JAK1, this compound inhibits the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), primarily STAT3, which in turn modulates the transcription of genes involved in inflammatory responses.[1][2][6][7] This mechanism is key to its therapeutic effects in various inflammatory and immune-mediated disease models.[1][2]
Q2: What are the most common hematological side effects observed with this compound in mouse models?
A2: In some preclinical models, particularly those involving severe immune challenges like hemophagocytic lymphohistiocytosis (HLH), hematological effects have been noted. In one such mouse model, while the JAK1/2 inhibitor ruxolitinib raised concerns about cytopenias due to JAK2 blockade, the selective JAK1 inhibitor this compound was tested to see if it would minimize these effects.[4] However, in this specific HLH model, this compound treatment resulted in more severe anemia compared to vehicle-treated animals and did not improve thrombocytopenia.[4] In contrast, a study on acute graft-versus-host disease (aGVHD) found no significant impact on donor cell engraftment.[7] It's important to consider the specific animal model and disease state, as hematological outcomes can vary.
Q3: How does this compound impact T-cell populations in animal studies?
A3: this compound's effect on T-cells can be localized and model-dependent. In a mouse model of acute GvHD, no differences were seen in the absolute numbers of CD4+ and CD8+ T-cells in the blood and spleen.[6][7] However, significant reductions in these T-cell populations were observed in the inflamed colon tissue, indicating a targeted effect at the site of inflammation.[6][7] In a humanized mouse model of xenogeneic GvHD, this compound treatment led to lower absolute numbers of circulating human CD4+ and CD8+ T-cells.[8] It also appeared to increase the frequency of regulatory T-cells (Tregs).[8]
Q4: We are observing a lack of efficacy in our inflammatory model. What could be the issue?
A4: If you are not observing the expected anti-inflammatory effects, consider the following:
-
Dosage and Pharmacokinetics: Ensure the dose is sufficient to achieve adequate JAK1 inhibition. Oral administration of this compound in rodents has shown dose-dependent pharmacokinetic exposures that correlate well with pharmacodynamic inhibition of STAT3.[1][2] For example, in a mouse GvHD model, doses of 60 mg/kg and 120 mg/kg twice daily were effective.[7]
-
Disease Model: The efficacy of selective JAK1 inhibition can be model-dependent. For instance, this compound showed significant efficacy in a CpG-induced secondary HLH model but was suboptimal in an LCMV-induced primary HLH model, where combined JAK1/2 inhibition with ruxolitinib was more effective.[4]
-
Route of Administration: For localized inflammation, such as in colitis models, direct administration may be more effective. A study showed that low-dose this compound administered via a cannula directly into the colon was highly effective in a TNBS-induced colitis model with minimal systemic exposure.[1][2]
Q5: Is this compound generally well-tolerated in animal models?
A5: Yes, across multiple studies and models, including those for arthritis, inflammatory bowel disease, and GvHD, this compound has been reported to be well-tolerated.[1][4] It has been shown to ameliorate disease symptoms and pathology effectively without causing widespread toxicity.[1][2]
Data on Side Effects from Animal Studies
The following tables summarize quantitative data on side effects observed in various animal models.
Table 1: Hematological and Cellular Effects of this compound in Mouse Models
| Parameter | Animal Model | This compound Dose | Observation | Reference |
| Anemia | CpG/αIL-10R-induced HLH (C57BL/6J mice) | Not specified | More severe anemia observed compared to vehicle-treated animals. | [4] |
| Thrombocytopenia | CpG/αIL-10R-induced HLH (C57BL/6J mice) | Not specified | No improvement in thrombocytopenia compared to vehicle-treated animals. | [4] |
| Splenomegaly | CpG/αIL-10R-induced HLH (C57BL/6J mice) | Not specified | No improvement in splenomegaly compared to vehicle-treated animals. | [4] |
| CD4+ T-cells | Xenogeneic GvHD (NSG mice) | Not specified | Significantly lower absolute numbers in peripheral blood on days 21 and 28 post-transplant. | [8] |
| CD8+ T-cells | Xenogeneic GvHD (NSG mice) | Not specified | Significantly lower absolute numbers in peripheral blood on days 14, 21, and 28 post-transplant. | [8] |
| CD4+/CD8+ T-cells | MHC-mismatched aGVHD (BALB/c mice) | 120 mg/kg twice daily | No difference in absolute numbers in blood and spleen; significant reduction in inflamed colon tissue. | [6][7] |
| Donor Engraftment | MHC-mismatched aGVHD (BALB/c mice) | 60 or 120 mg/kg twice daily | No significant impact on donor engraftment. | [7] |
Key Experimental Protocols
1. Murine Model of Acute Graft-Versus-Host Disease (aGVHD)
-
Objective: To assess the prophylactic and therapeutic efficacy of this compound in a major histocompatibility complex (MHC)-mismatched mouse model of aGVHD.[7]
-
Animal Model: Recipient BALB/c mice transplanted with splenocytes and T-cell depleted bone marrow from C57BL/6 donor mice.[7]
-
Drug Administration: this compound was administered orally twice daily at doses of 60 mg/kg or 120 mg/kg. Dosing regimens included prophylactic (starting day -3) and therapeutic (starting day 14) schedules.[7]
-
Monitoring Parameters:
-
Body weight loss and GvHD scores were monitored to assess disease severity.[7]
-
Donor engraftment was quantified by flow cytometry (CD45+/H-2Kb).[7]
-
Inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) were measured in peripheral blood and colon tissue.[7]
-
T-cell populations (CD4+ and CD8+) were quantified in blood, spleen, and colon tissue.[6][7]
-
2. Murine Model of Hemophagocytic Lymphohistiocytosis (HLH)
-
Objective: To explore the therapeutic effects of selective JAK1 inhibition on inflammation and hematologic toxicities in a mouse model of secondary HLH.[4]
-
Animal Model: Wild-type C57BL/6J mice.[4]
-
Disease Induction: Mice received injections of CpG and an αIL-10R antibody on days 0, 2, 4, and 7 to induce an HLH-like phenotype.[4]
-
Drug Administration: this compound was administered, though the specific dose was not detailed in the provided abstract.[4]
-
Monitoring Parameters:
3. Humanized Xenogeneic GvHD Model
-
Objective: To assess the impact of this compound on xenogeneic GvHD development in humanized mice.[8]
-
Animal Model: Immunodeficient NSG (NOD-scid IL2Rgamma-null) mice.[8]
-
Model Creation: Mice were transplanted with human peripheral blood mononuclear cells (hPBMCs) from healthy donors.[8]
-
Drug Administration: this compound was administered orally by force-feeding.[8]
-
Monitoring Parameters:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Itacitinib in Experimental Settings
Welcome to the technical support center for itacitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors.[3][4] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] These activated STATs then translocate to the nucleus to regulate the transcription of various genes involved in inflammation, immunity, and cell proliferation.[4] By selectively inhibiting JAK1, this compound modulates these immune and inflammatory responses.[5]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for JAK1, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations.[6] Biochemical and cellular profiling has shown that this compound has large fold-selectivity margins over the other JAK family members (JAK2, JAK3, and TYK2) and other unrelated kinases.[6][7] One preclinical study screened this compound at a concentration of 100nM against a panel of 60 non-JAK family kinases, with significant inhibition defined as ≥30%.[6] While the specific kinases from this screen are not publicly detailed, it is crucial for researchers to empirically determine the optimal concentration in their specific experimental system to minimize the risk of off-target effects.
Q3: How can I confirm that the observed effects in my experiment are due to JAK1 inhibition?
To confirm that the experimental results are due to on-target JAK1 inhibition, several control experiments are recommended:
-
Dose-Response Curve: Perform a dose-response experiment to establish the lowest effective concentration of this compound that elicits the desired biological response. Off-target effects are more likely to occur at higher concentrations.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of JAK1 or a downstream effector like STAT3 to see if it can reverse the effects of this compound.
-
Use of a Structurally Unrelated JAK1 Inhibitor: To ensure the observed phenotype is not due to a unique off-target effect of this compound's chemical scaffold, consider using a structurally different but functionally similar JAK1 inhibitor as a positive control.
-
Negative Control Compound: Ideally, a structurally similar but biologically inactive analog of this compound would be the perfect negative control. However, as this is often not available, using the vehicle (e.g., DMSO) as a control is standard practice.
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to JAK1 within the cell at the concentrations used in your experiments.
Q4: I am observing unexpected cell death in my experiments with this compound. Is this an off-target effect?
Unexpected cell death could be an off-target effect, especially at high concentrations of this compound. Here’s a troubleshooting approach:
-
Review the Literature: Check for published studies using this compound in similar cell types to see if cytotoxicity has been reported.
-
Titrate the Concentration: Perform a dose-response curve to determine if the cell death is concentration-dependent. Use the lowest effective concentration that inhibits JAK1 signaling (e.g., as measured by phospho-STAT3 levels) without causing significant cell death.
-
Assess Apoptosis Markers: Use assays to detect markers of apoptosis (e.g., caspase-3/7 activation, Annexin V staining) to understand the mechanism of cell death.
-
Control Cell Lines: Test the effect of this compound on a control cell line that does not rely on JAK1 signaling for survival. If these cells also die, it is more likely an off-target effect.
-
Confirm On-Target Engagement: Use a cellular target engagement assay to confirm that at the concentrations causing cell death, this compound is still primarily engaging with JAK1.
Quantitative Data
Understanding the selectivity profile of this compound is crucial for designing experiments that minimize off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for the JAK family kinases.
| Kinase | IC50 (nM) | Selectivity over JAK1 |
| JAK1 | 2 | - |
| JAK2 | 63 | >20-fold |
| JAK3 | >2000 | >200-fold |
| TYK2 | 795 | >397-fold |
Data sourced from Selleck Chemicals.[1]
Experimental Protocols
Key Experiment 1: In Vitro Kinase Assay to Determine IC50
This protocol outlines a general procedure for determining the IC50 of this compound against a kinase of interest.
Materials:
-
Recombinant kinase (e.g., JAK1, JAK2)
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO. Then, dilute these further in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and this compound (or DMSO vehicle control) to the kinase reaction buffer.
-
Initiate the Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction and Detect ADP: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Key Experiment 2: Western Blot for Phospho-STAT3 to Assess Cellular On-Target Activity
This protocol is for assessing the on-target activity of this compound in a cellular context by measuring the phosphorylation of STAT3, a downstream target of JAK1.
Materials:
-
Cells that respond to a JAK1-activating cytokine (e.g., IL-6, IFN-γ)
-
This compound (dissolved in DMSO)
-
Cytokine (e.g., recombinant human IL-6)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Seeding and Starvation: Seed cells in a multi-well plate and allow them to adhere. Before treatment, starve the cells in a serum-free or low-serum medium for a few hours to reduce basal signaling.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-STAT3 antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-STAT3 and total STAT3. Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample.
Visualizations
Caption: The JAK-STAT signaling pathway and the mechanism of action of this compound.
Caption: A troubleshooting workflow for investigating unexpected experimental results with this compound.
Caption: A general experimental workflow for using this compound and assessing potential off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. This compound | C26H23F4N9O | CID 53380437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the PI3Kδ inhibitor INCB040093 ± JAK1 inhibitor this compound in relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Itacitinib In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of the selective JAK1 inhibitor, itacitinib, for in vivo studies. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and reproducible experiments.
Troubleshooting Guide and FAQs
This section addresses common challenges encountered during the formulation and in vivo administration of this compound.
Q1: My this compound formulation is not stable and the compound is precipitating. What can I do?
A1: this compound is sparingly soluble in aqueous buffers[1]. Precipitation is a common issue. Here are some troubleshooting steps:
-
Ensure complete initial dissolution: Before adding aqueous components, ensure this compound is fully dissolved in an organic solvent like DMSO or ethanol[1].
-
Use a co-solvent system: A common and effective vehicle for this compound is a multi-component solvent system. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2]. This combination helps maintain solubility.
-
Prepare fresh daily: Aqueous solutions of this compound are not recommended for storage for more than one day[1]. Prepare your formulation fresh before each administration.
-
Consider a suspension: If a solution is not feasible, you can prepare a suspension. A common vehicle for suspensions is a 0.5% methylcellulose solution in water[3]. Ensure the suspension is homogenous by vortexing or stirring before each administration to guarantee consistent dosing.
Q2: I am observing high variability in the plasma concentrations of this compound between my study animals. What are the potential causes and solutions?
A2: High variability is a frequent challenge with orally administered drugs, especially those with low solubility like many kinase inhibitors[4][5].
-
Inconsistent formulation: For suspensions, ensure uniform particle size and consistent re-suspension before each gavage. For solutions, make sure the drug is fully dissolved and has not precipitated.
-
Gavage technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes affecting absorption. Ensure all personnel are properly trained.
-
Food effects: The presence of food in the stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing.
-
First-pass metabolism: this compound is primarily metabolized by CYP3A enzymes[6]. Genetic polymorphisms in these enzymes among animals can lead to variability in metabolism and, consequently, bioavailability.
-
Consider alternative formulations: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the consistency of absorption for poorly soluble drugs by promoting lymphatic uptake and reducing the impact of food[7].
Q3: The observed in vivo efficacy of my this compound formulation is lower than expected based on in vitro data. How can I investigate this?
A3: This discrepancy can be due to poor bioavailability.
-
Conduct a pharmacokinetic (PK) study: A pilot PK study will help you determine the plasma concentrations of this compound achieved with your current formulation and dosing regimen. This will reveal if the drug exposure is below the therapeutic threshold.
-
Dose-escalation study: this compound has been shown to achieve dose-dependent pharmacokinetic exposures in rodents[8][9]. A dose-escalation study can help determine if a higher dose can achieve the desired therapeutic effect.
-
Optimize the formulation: As mentioned, switching to a more robust formulation like a co-solvent system or a lipid-based formulation can enhance absorption and exposure[2][7].
Q4: What is a good starting dose for this compound in mice for an anti-inflammatory study?
A4: Published studies have used a range of oral doses in mice. Doses of 60 mg/kg and 120 mg/kg, administered twice daily, have shown efficacy in models of graft-versus-host disease and cytokine release syndrome[3][10][11]. The optimal dose will depend on the specific disease model and the desired level of target engagement. A pilot dose-response study is recommended to determine the most appropriate dose for your specific experimental conditions.
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound in preclinical species from available literature. This data can help in selecting a starting dose and formulation for your in vivo studies.
| Species | Dose and Route | Formulation Vehicle | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Human | 300 mg, Oral | Not Specified | ~150-200 | 2-4 | Not Reported | Not Reported | [12] |
| Rat | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| Mouse | 60 mg/kg, Oral (BID) | Not Specified | Not Reported | Not Reported | Achieved JAK1 IC50 coverage for 4h | Not Reported | [11] |
| Mouse | 120 mg/kg, Oral (BID) | Not Specified | Not Reported | Not Reported | Achieved JAK1 IC50 coverage for 12h | Not Reported | [11] |
Note: Detailed pharmacokinetic data for this compound in rodents is limited in the public domain. The provided human data is for reference. Researchers are encouraged to perform pilot PK studies to characterize the profile of their specific formulation in their animal model.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage in Mice
This protocol is adapted from a commonly used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
-
First, dissolve the this compound powder completely in the DMSO portion of the vehicle. Vortex until the solution is clear.
-
Gradually add the PEG300 to the this compound-DMSO solution while vortexing.
-
Add the Tween-80 and continue to vortex until the solution is homogenous.
-
Finally, add the saline to reach the final volume and vortex thoroughly.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.
-
Prepare this formulation fresh daily.
Protocol 2: Preparation of this compound Suspension for Oral Gavage in Mice
This protocol is suitable when a solution cannot be achieved or is not desired.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 0.5% w/v)
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and stir bar
-
Homogenizer (optional)
Procedure:
-
Weigh the required amount of this compound powder. If necessary, gently grind the powder in a mortar and pestle to reduce particle size and improve suspension homogeneity.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding the methylcellulose powder to sterile water while stirring continuously. It may be necessary to heat the water slightly to aid dissolution. Allow the solution to cool to room temperature.
-
Add a small amount of the methylcellulose vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while stirring or vortexing continuously to form a uniform suspension.
-
If available, use a homogenizer to ensure a more uniform particle size distribution.
-
Before each administration, vigorously vortex or stir the suspension to ensure homogeneity and accurate dosing.
Protocol 3: General Workflow for a Pilot Pharmacokinetic (PK) Study in Mice
This protocol outlines the key steps for assessing the bioavailability of your this compound formulation.
1. Animal Preparation:
-
Use an appropriate number of mice for each time point to allow for statistical analysis.
-
Acclimate the animals to the housing conditions for at least one week before the study.
-
Fast the animals for a standardized period (e.g., 4-6 hours) before oral administration, with free access to water.
2. Formulation and Administration:
-
Prepare the this compound formulation (solution or suspension) as described in Protocol 1 or 2.
-
Administer a single dose of the formulation via oral gavage. Record the exact time of administration for each animal.
3. Blood Sampling:
-
Collect blood samples at predetermined time points. For a pilot PK study, typical time points could be 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood can be collected via appropriate methods such as tail vein, saphenous vein, or terminal cardiac puncture.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
4. Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
5. Bioanalytical Method:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)[13][14].
-
The method should include protein precipitation or liquid-liquid extraction to remove plasma proteins before analysis.
6. Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
Visualizations
Signaling Pathway
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound prevents xenogeneic GVHD in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Hepatic Impairment on the Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a JAK1 Selective Inhibitor Preserves Graft-Versus-Leukemia (GVL), Enhances Survival and Is Highly Efficacious in a MHC-Mismatched Mouse Model of Acute GvHD | Blood | American Society of Hematology [ashpublications.org]
- 12. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid chromatography tandem mass spectrometry method for the quantitative analysis of ceritinib in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Validation & Comparative
A Comparative In Vitro Analysis of JAK1 Inhibitors for Researchers
An essential guide for scientists and drug development professionals, this document provides a comprehensive in vitro comparison of prominent Janus Kinase 1 (JAK1) inhibitors. It offers a detailed examination of their potency and selectivity, supported by experimental data and methodologies, to facilitate informed decisions in research and development.
The Janus kinase (JAK) family of tyrosine kinases, particularly JAK1, plays a pivotal role in the signaling of numerous cytokines and growth factors that are central to immune responses and inflammatory processes. Consequently, selective inhibition of JAK1 has emerged as a key therapeutic strategy for a range of autoimmune and inflammatory diseases. This guide presents a comparative analysis of several JAK1 inhibitors, focusing on their in vitro characteristics to provide a clear understanding of their relative performance.
Comparative Potency and Selectivity of JAK1 Inhibitors
The in vitro potency and selectivity of JAK1 inhibitors are critical parameters that influence their therapeutic window and potential off-target effects. These characteristics are typically evaluated through enzymatic assays, which measure the direct inhibition of the kinase, and cell-based assays, which assess the functional consequences of inhibition within a cellular context.
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several JAK1 inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency. The selectivity of an inhibitor for JAK1 over other JAK isoforms can be inferred from the ratio of IC50 values.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK2/JAK1 Selectivity Ratio | JAK3/JAK1 Selectivity Ratio | TYK2/JAK1 Selectivity Ratio |
| Filgotinib | 10[1] | 28[1] | 810[1] | 1160[1] | 2.8 | 81 | 116 |
| Upadacitinib | ~4-59 | ~20-109 | >1000 | ~100-500 | ~4-60 | >100 | ~20-100 |
| Abrocitinib | 29[2] | 803 | 1250 | 3850 | 27.7 | 43.1 | 132.8 |
| Tofacitinib | 1-112 | 5-1377 | 1-42 | 29-508 | Variable | Variable | Variable |
| Baricitinib | 5.9[2] | 5.7[2] | >400 | 53 | 0.97 | >67.8 | 8.98 |
*Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The ranges presented are compiled from multiple sources to reflect this variability.
From the data, filgotinib and upadacitinib demonstrate high selectivity for JAK1 over JAK3 and TYK2. Abrocitinib also shows a favorable selectivity profile for JAK1. In contrast, baricitinib exhibits potent inhibition of both JAK1 and JAK2, while tofacitinib is considered a pan-JAK inhibitor with activity against multiple JAK isoforms.[3] The selectivity of these inhibitors is a key factor in their clinical profiles, as inhibition of different JAK isoforms is associated with distinct biological effects and potential side effects.[3][4]
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK/STAT signaling pathway and a typical in vitro experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of common experimental protocols used to assess JAK1 inhibitor activity.
In Vitro Enzymatic Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
JAK1 inhibitor (test compound)
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the JAK1 inhibitor in DMSO and then dilute further in the kinase assay buffer.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase assay buffer, the JAK1 enzyme, and the specific substrate. Then add the diluted inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a specific concentration of ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[5]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Phospho-STAT (pSTAT) Inhibition Assay via Flow Cytometry
This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of JAK1 activation in a cellular context.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokine for stimulation (e.g., IL-6 or IFN-α to activate JAK1-dependent pathways)
-
JAK1 inhibitor (test compound)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and against the phosphorylated form of a STAT protein (e.g., pSTAT1 or pSTAT3)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture a suitable cell line.
-
Inhibitor Pre-incubation: Pre-incubate the cells with serial dilutions of the JAK1 inhibitor for a specific time (e.g., 1 hour) at 37°C.[6]
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of a cytokine (e.g., IL-6 or IFN-α) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[6]
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state and then permeabilize the cell membranes to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with fluorochrome-conjugated antibodies against a cell surface marker to identify the cell population of interest and an antibody that specifically recognizes the phosphorylated form of the target STAT protein.
-
Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody in the target cell population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal for each inhibitor concentration. Calculate the percentage of inhibition of STAT phosphorylation relative to the stimulated control without inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Conclusion
The in vitro comparison of JAK1 inhibitors reveals distinct profiles of potency and selectivity. Filgotinib, upadacitinib, and abrocitinib demonstrate a high degree of selectivity for JAK1, which is a desirable characteristic for minimizing off-target effects. In contrast, baricitinib shows dual JAK1/JAK2 inhibition, and tofacitinib acts as a pan-JAK inhibitor. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific application and the desired balance between efficacy and safety. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other emerging JAK inhibitors.
References
Validating Itacitinib Efficacy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
Itacitinib (INCB039110) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous cytokines implicated in autoimmune and inflammatory diseases. While primary efficacy is determined in clinical trials, a comprehensive understanding of its pharmacological activity and a robust comparison with other JAK inhibitors necessitates a panel of secondary assays. This guide provides an objective comparison of this compound's performance against other prominent JAK inhibitors—ruxolitinib, tofacitinib, and baricitinib—supported by experimental data from preclinical studies. Detailed methodologies for key validation assays are also presented to aid in the design and interpretation of similar experiments.
Comparative Efficacy of JAK Inhibitors
The following tables summarize the comparative efficacy of this compound and other JAK inhibitors across various secondary assays, including kinase selectivity, cellular potency, and in vivo models of inflammatory diseases.
Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
This table presents the half-maximal inhibitory concentration (IC50) of this compound and other JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate greater potency. The data is compiled from various preclinical studies to provide a comparative overview.[1][2][3]
| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| This compound | 2 | 63 | >2000 | 795 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Tofacitinib | 1 | 20 | 112 | 344 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Note: IC50 values can vary between different studies and assay conditions.
Table 2: Cellular Potency in Human Peripheral Blood Mononuclear Cells (PBMCs)
This table showcases the cellular potency of JAK inhibitors in inhibiting STAT phosphorylation downstream of cytokine receptor activation in human PBMCs. This provides a more physiologically relevant measure of their activity in immune cells.
| Cytokine Stimulus | Downstream STAT | This compound IC50 (nM) | Ruxolitinib IC50 (nM) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) |
| IL-6 | pSTAT3 | ~50-100[4] | ~150-200 | ~50-100 | ~40-80 |
| IFN-γ | pSTAT1 | ~50-150 | ~100-200 | ~100-200 | ~50-100 |
Note: Data is estimated from published graphical representations and may vary based on experimental conditions.
Table 3: Efficacy in Preclinical Models of Rheumatoid Arthritis (Collagen-Induced Arthritis - CIA)
This table summarizes the efficacy of this compound and other JAK inhibitors in reducing paw swelling in rodent models of collagen-induced arthritis, a common preclinical model for rheumatoid arthritis.[5][6][7][8]
| Treatment | Animal Model | Dose | Reduction in Paw Swelling (%) |
| This compound | Rat AIA | 10 mg/kg | Significant reduction |
| Tofacitinib | Mouse CIA | 15 mg/kg/day | Significant reduction |
| Baricitinib | Mouse CIA | 3 mg/kg | Significant reduction |
Note: Direct head-to-head comparative studies with this compound in CIA models are limited in the public domain. The data presented is from separate studies and should be interpreted with caution.
Table 4: Efficacy in Preclinical Models of Psoriasis (Imiquimod-Induced)
This table presents the efficacy of this compound and other JAK inhibitors in reducing the Psoriasis Area and Severity Index (PASI) score in the imiquimod-induced psoriasis mouse model.[9][10][11]
| Treatment | Animal Model | Dose | Reduction in PASI Score |
| This compound | Mouse | Not specified | Not specified |
| Tofacitinib | Mouse | 1% topical | Significant reduction |
| Baricitinib | Mouse | 1% topical | Significant reduction |
Note: Publicly available quantitative data on this compound's efficacy in the imiquimod-induced psoriasis model is limited. The information for other inhibitors is provided for context.
Key Secondary Assays and Experimental Protocols
In Vitro Kinase Selectivity Assay
This assay is crucial for determining the inhibitory potency and selectivity of a compound against a panel of kinases.
Protocol:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Test compounds (this compound and comparators) serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
-
Procedure:
-
Add 5 µL of kinase solution to each well of a 384-well plate.
-
Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow compound binding to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and the peptide substrate. The final ATP concentration should be close to its Km value for each kinase.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular STAT Phosphorylation Assay
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within cells, providing a measure of its cellular potency.
Protocol:
-
Reagents and Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Cytokines (e.g., IL-6, IFN-γ).
-
Test compounds (this compound and comparators) serially diluted in DMSO.
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold methanol or a commercial permeabilization buffer).
-
Fluorochrome-conjugated antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT1).
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate PBMCs with serially diluted test compounds or DMSO for 1-2 hours at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., IL-6 for pSTAT3, IFN-γ for pSTAT1) for a short period (e.g., 15-30 minutes) at 37°C.
-
Fix the cells by adding fixation buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding permeabilization buffer and incubating for 30 minutes on ice.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., lymphocytes, monocytes).
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Calculate the percentage of inhibition of cytokine-induced pSTAT phosphorylation for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
T-cell Proliferation Assay
This assay assesses the impact of a compound on the proliferation of T-cells, a key process in the adaptive immune response.
Protocol:
-
Reagents and Materials:
-
Human PBMCs or purified T-cells.
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA).
-
Test compounds (this compound and comparators) serially diluted in DMSO.
-
Cell culture medium.
-
Flow cytometer.
-
-
Procedure:
-
Label PBMCs or T-cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed among daughter cells upon cell division, leading to a halving of fluorescence intensity with each division.
-
Wash the cells to remove excess dye.
-
Culture the CFSE-labeled cells in the presence of serially diluted test compounds or DMSO.
-
Stimulate the cells with T-cell activation stimuli.
-
Incubate the cells for 3-5 days at 37°C.
-
Harvest the cells and analyze by flow cytometry.
-
-
Data Analysis:
-
Gate on the T-cell population.
-
Analyze the CFSE fluorescence histogram. Each peak represents a successive generation of cell division.
-
Calculate the percentage of proliferating cells and the proliferation index for each condition.
-
Determine the IC50 value for the inhibition of T-cell proliferation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the JAK-STAT signaling pathway and the workflows for the described secondary assays.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro kinase selectivity assay.
Caption: Workflow for a cellular STAT phosphorylation assay.
This guide provides a framework for the comprehensive evaluation of this compound's efficacy using a panel of secondary assays. The presented data and protocols offer a valuable resource for researchers in the field of JAK inhibition, facilitating objective comparisons and informed decisions in drug development.
References
- 1. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 5. JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Tofacitinib restores the balance of γδTreg/γδT17 cells in rheumatoid arthritis by inhibiting the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. medizinonline.com [medizinonline.com]
- 11. Effect of baricitinib in regulating programmed death 1 and ligand programmed cell death ligand 1 through JAK/STAT pathway in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Itacitinib: A Comparative Analysis Across Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Itacitinib's Performance and Methodologies in Graft-versus-Host Disease, Solid Tumors, and Cytokine Release Syndrome.
This compound (INCB039110), a selective Janus kinase 1 (JAK1) inhibitor, has been investigated across a spectrum of disease models, demonstrating varied efficacy and safety profiles. This guide provides a comprehensive cross-validation of this compound's results, presenting quantitative data from key clinical and preclinical studies in a comparative format. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in their understanding and potential application of this targeted therapy.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data for this compound in different disease models.
Table 1: Efficacy of this compound in Clinical Trials
| Disease Model | Trial Phase | Treatment Regimen | Key Efficacy Endpoint | Result | Citation |
| Acute Graft-versus-Host Disease (aGVHD) - Treatment-Naïve | Phase 3 (GRAVITAS-301) | This compound + Corticosteroids vs. Placebo + Corticosteroids | Overall Response Rate (ORR) at Day 28 | 74.0% vs. 66.4% (p=0.08, not statistically significant) | [1] |
| aGVHD - Treatment-Naïve & Refractory | Phase 1 | This compound (200mg or 300mg QD) + Corticosteroids | ORR at Day 28 | 75% (treatment-naïve) and 71% (treatment-refractory) | [2] |
| Advanced Solid Tumors | Phase 1b/II | This compound + nab-Paclitaxel + Gemcitabine | Overall Response Rate (ORR) | 24% (Partial Responses) | [3][4] |
| Advanced Solid Tumors (with Pembrolizumab) | Phase 1 | This compound + Pembrolizumab | Partial Response (PR) Rate | 8.2% | [5] |
| Cytokine Release Syndrome (CRS) Prevention (with IEC therapy) | Phase 2 | This compound 200mg BID vs. Placebo | Grade ≥2 CRS by Day 14 | 17.4% vs. 56.5% (p=0.003) | [6] |
| Rheumatoid Arthritis | Phase 2 | This compound | Efficacy and Safety | Good efficacy and safety reported, but detailed results not published. | [7] |
Table 2: Safety Profile of this compound in Key Clinical Trials
| Disease Model | Trial Phase | Most Common Adverse Events (≥20%) | Serious Adverse Events | Citation |
| Acute Graft-versus-Host Disease (aGVHD) - Treatment-Naïve | Phase 3 (GRAVITAS-301) | Thrombocytopenia (34.9%), Anemia (29.8%) | Not specified in detail | [1] |
| aGVHD - Treatment-Naïve & Refractory | Phase 1 | Diarrhea (48.3%), Anemia (38%) | One dose-limiting toxicity (Grade 3 thrombocytopenia) | [2] |
| Advanced Solid Tumors | Phase 1b/II | Fatigue, Neutropenia | Grade 3/4 neutropenia (60% at higher doses) | [3] |
| Advanced Solid Tumors (with Pembrolizumab) | Phase 1 | Fatigue, Nausea, Anemia | Not specified in detail | [5] |
| Cytokine Release Syndrome (CRS) Prevention (with IEC therapy) | Phase 2 | Pyrexia (43.5%) | Manageable cytopenias | [6] |
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and immunity. By inhibiting JAK1, this compound modulates the immune response.
Caption: this compound inhibits JAK1, blocking the phosphorylation of STAT proteins.
Experimental Protocols
GRAVITAS-301: Phase 3 Study in Acute GVHD[8]
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 study.
-
Patient Population: Patients with treatment-naïve Grade II-IV acute GVHD.
-
Treatment Arms:
-
This compound 200 mg once daily (QD) in combination with corticosteroids.
-
Placebo in combination with corticosteroids.
-
-
Primary Endpoint: Overall Response Rate (ORR) at Day 28, defined as the proportion of subjects with a complete response (CR), very good partial response (VGPR), or partial response (PR).
-
Key Secondary Endpoint: Non-relapse mortality (NRM) at Month 6.
-
Methodology: GVHD was staged and graded according to Mount Sinai Acute GVHD International Consortium (MAGIC) criteria. Safety was assessed using NCI CTCAE v4.03.
Phase 1b/II Study in Advanced Solid Tumors[3][4]
-
Study Design: An open-label, dose-escalation and expansion study.
-
Patient Population: Patients with advanced solid tumors, including pancreatic cancer, breast cancer, and non-small cell lung cancer.
-
Treatment Regimen: this compound (200 mg, 300 mg, or 400 mg QD) in combination with nab-paclitaxel and gemcitabine.
-
Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).
-
Secondary Objectives: To evaluate the preliminary anti-tumor activity (ORR).
Preclinical Model of Cytokine Release Syndrome[9]
-
In Vitro Model:
-
Human peripheral blood mononuclear cells (PBMCs) were activated with anti-CD3/anti-CD28 beads.
-
Cells were treated with various concentrations of this compound (50-1000 nM).
-
Cytokine levels (e.g., IL-6, IFN-γ) in the supernatant were measured.
-
-
In Vivo Model (Mouse):
-
CRS was induced in BALB/c mice by intravenous injection of Concanavalin-A or an anti-CD3ε antibody.
-
Mice were orally dosed with this compound (60 or 120 mg/kg) either prophylactically or therapeutically.
-
Serum cytokine levels were measured two hours after CRS induction.
-
Experimental Workflow Diagrams
Caption: Workflow of the GRAVITAS-301 Phase 3 trial in acute GVHD.
Caption: Preclinical experimental workflow for this compound in CRS models.
Discussion and Future Directions
This compound has demonstrated clinical activity in various disease models, with the most extensive data available for acute GVHD. While the Phase 3 GRAVITAS-301 trial in treatment-naïve aGVHD did not meet its primary endpoint, earlier phase studies showed promising response rates in both treatment-naïve and refractory patients[1][2]. This suggests that patient selection and the treatment setting may be critical for observing the clinical benefit of this compound in GVHD.
In solid tumors, this compound in combination with chemotherapy has shown modest activity[3][4]. The rationale for combining a JAK1 inhibitor with chemotherapy is to modulate the inflammatory tumor microenvironment. However, the overall response rates observed in early trials suggest that further investigation is needed to identify specific tumor types or patient populations that may derive the most benefit from this combination.
The most promising recent data for this compound appears to be in the prevention of CRS associated with CAR-T cell therapy[6]. The significant reduction in severe CRS in the Phase 2 study highlights a potentially important clinical application for selective JAK1 inhibition.
Data on this compound in atopic dermatitis and COVID-19 is currently limited in the public domain. While other JAK inhibitors have shown efficacy in these conditions, specific clinical trial results for this compound are not yet widely available.
Future research should focus on identifying predictive biomarkers to enrich for patient populations most likely to respond to this compound. Further exploration of its role in preventing CRS is also warranted. As more data from ongoing and future trials become available, a clearer picture of this compound's position in the therapeutic landscape will emerge.
References
- 1. Incyte Announces Results of Phase 3 Study of this compound in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 2. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase Ib/II Study of the JAK1 Inhibitor, this compound, plus nab‐Paclitaxel and Gemcitabine in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase Ib/II Study of the JAK1 Inhibitor, this compound, plus nab-Paclitaxel and Gemcitabine in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination of this compound or Parsaclisib with Pembrolizumab in Patients with Advanced Solid Tumors: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for the prevention of IEC therapy–associated CRS: results from the 2-part phase 2 INCB 39110-211 study | Blood | American Society of Hematology [ashpublications.org]
- 7. Early phase studies of JAK1 selective inhibitors in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Itacitinib and Fedratinib in Hematological Models
This guide provides a detailed comparison of itacitinib and fedratinib, two targeted kinase inhibitors, focusing on their performance in preclinical hematological models. The information is intended for researchers, scientists, and professionals in drug development, offering insights into their mechanisms of action, differential efficacy, and the experimental frameworks used for their evaluation.
Introduction to this compound and Fedratinib
This compound and fedratinib are small molecule inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK/STAT signaling pathway. This pathway is integral to the regulation of hematopoiesis and immune responses. Dysregulation of JAK/STAT signaling is a hallmark of various hematological malignancies and inflammatory conditions, making it a key therapeutic target.
-
This compound (INCB039110) is a potent and selective inhibitor of JAK1.[1][2] Its primary therapeutic applications under investigation are for inflammatory conditions and cancers where JAK1-mediated signaling is prominent, such as graft-versus-host disease (GVHD).[2][3]
-
Fedratinib (Inrebic) is a selective inhibitor of JAK2 and has also been shown to inhibit FMS-like tyrosine kinase 3 (FLT3).[4][5] It is an FDA-approved medication for the treatment of intermediate-2 or high-risk primary or secondary myelofibrosis, a myeloproliferative neoplasm often driven by hyperactive JAK2 signaling.[4][6]
Mechanism of Action: The JAK/STAT Signaling Pathway
The JAK/STAT pathway transduces signals from cytokines and growth factors to the nucleus, influencing gene transcription involved in cell proliferation, differentiation, survival, and inflammation. The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. The phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of target genes.[6]
This compound's selective inhibition of JAK1 primarily interferes with signaling from cytokines that utilize JAK1. In contrast, fedratinib's targeting of JAK2 affects pathways crucial for blood cell production and those implicated in myeloproliferative disorders.[3][7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Fedratinib - Wikipedia [en.wikipedia.org]
- 5. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
Itacitinib vs. Standard of Care: A Comparative Efficacy Guide for Graft-versus-Host Disease Models
This guide provides an objective comparison of the efficacy of itacitinib, a selective Janus kinase 1 (JAK1) inhibitor, with standard-of-care treatments in preclinical and clinical models of graft-versus-host disease (GVHD). The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and pathway visualizations.
Mechanism of Action: Selective JAK1 Inhibition
Graft-versus-host disease is a complex inflammatory condition driven by dysregulated cytokine signaling.[1][2] Many of these cytokines rely on the Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway to exert their effects.[3][4] this compound is a novel, potent, and selective inhibitor of JAK1.[5][6] By selectively targeting JAK1, this compound aims to modulate the inflammatory cascade central to GVHD pathogenesis while potentially avoiding side effects associated with broader JAK inhibition, such as the cytopenias linked to JAK2 inhibition.[2] The standard of care for newly diagnosed acute GVHD is systemic corticosteroids, while the JAK1/2 inhibitor ruxolitinib is approved for steroid-refractory cases.[1][7]
Caption: this compound selectively inhibits JAK1, blocking cytokine signaling.
Preclinical Efficacy in Murine Models of Acute GVHD
This compound has demonstrated significant efficacy in mouse models of acute GVHD. Both prophylactic and therapeutic dosing regimens have shown positive outcomes compared to vehicle controls.[1]
Table 1: Summary of this compound Efficacy in Preclinical aGVHD Models
| Efficacy Endpoint | This compound Treatment | Outcome vs. Vehicle Control | Reference |
| Survival | Prophylactic & Therapeutic | Improved survival | [1][2] |
| GVHD Scores | Prophylactic & Therapeutic | Significantly improved scores | [1] |
| Weight Loss | Prophylactic & Therapeutic | Significantly inhibited weight loss | [1] |
| Inflammatory Markers | Therapeutic | Rapidly reduced in lymphocytes and target tissue | [6] |
| Cytokine Levels | Therapeutic | Modulated levels of T-helper 1 and 2 cytokines | [1] |
Experimental Protocols: Murine aGVHD Model
A common experimental workflow for evaluating aGVHD therapies in preclinical settings is outlined below.
Caption: Workflow for a murine model of acute GVHD.
Methodology:
-
Model: A major histocompatibility complex (MHC)-mismatched bone marrow transplantation model is frequently used to induce aGVHD.[1]
-
Conditioning: Recipient mice typically undergo a conditioning regimen, often involving total body irradiation, to ablate their native hematopoietic system.[8][9]
-
Induction: GVHD is induced by transplanting bone marrow cells and splenocytes (as a source of T-cells) from a genetically different donor mouse.
-
Treatment: Following transplantation, mice are treated with this compound (e.g., via oral gavage) or a vehicle control. Dosing can be prophylactic (starting before or at the time of transplant) or therapeutic (starting after the onset of GVHD symptoms).[1][6]
-
Endpoints: The primary readouts for efficacy include survival, body weight change, and a clinical GVHD score (based on factors like posture, activity, fur texture, and skin integrity).[1] Histopathological analysis of target organs and measurement of inflammatory cytokine levels are also key endpoints.[6]
Clinical Efficacy in Acute GVHD
This compound has been evaluated in clinical trials for both treatment-naïve and steroid-refractory acute GVHD, typically in combination with corticosteroids.
Treatment-Naïve Acute GVHD
The pivotal Phase 3 GRAVITAS-301 study compared this compound plus corticosteroids to placebo plus corticosteroids in patients with treatment-naïve acute GVHD.
Table 2: Efficacy in Treatment-Naïve Acute GVHD (GRAVITAS-301 Study)
| Endpoint | This compound + Corticosteroids | Placebo + Corticosteroids | P-value | Reference |
| Day 28 Overall Response Rate (ORR) | 74.0% | 66.4% | 0.08 | [5] |
| 6-Month Non-Relapse Mortality (NRM) | Not reported as met | Not reported as met | - | [5] |
While the addition of this compound to corticosteroids improved the overall response rate, the difference was not statistically significant, and the study did not meet its primary endpoint.[5]
Treatment-Naïve and Steroid-Refractory Acute GVHD (Phase 1)
An earlier Phase 1 study provided preliminary efficacy data for this compound in combination with corticosteroids in both patient populations.
Table 3: Efficacy in Acute GVHD (Phase 1 Study)
| Patient Population | Endpoint (Day 28 ORR) | Response Rate | Reference |
| Treatment-Naïve aGVHD | Day 28 Overall Response Rate | 75.0% | [1][2] |
| Steroid-Refractory aGVHD | Day 28 Overall Response Rate | 70.6% | [1][2] |
These initial results were considered encouraging and supported further investigation.[1][2]
Experimental Protocols: Clinical Trials
Caption: Design of the Phase 3 GRAVITAS-301 clinical trial.
Methodology (GRAVITAS-301):
-
Study Design: A randomized, double-blind, placebo-controlled, pivotal Phase 3 study.[5]
-
Patient Population: Patients with treatment-naïve acute GVHD.[5]
-
Intervention: Patients received either this compound or a placebo, both in combination with corticosteroids.[5]
-
Primary Endpoint: The primary endpoint was the overall response rate (ORR) at Day 28, defined as the proportion of subjects achieving a complete response, very good partial response, or partial response.[5]
-
Key Secondary Endpoint: Non-relapse mortality at 6 months.[5]
Conclusion
In preclinical murine models, this compound demonstrates robust efficacy in mitigating the signs and symptoms of acute GVHD and improving survival compared to vehicle controls.[1][6] This strong preclinical evidence provided the rationale for clinical development.[1][2] In the clinical setting, an initial Phase 1 study showed encouraging overall response rates in both treatment-naïve and steroid-refractory aGVHD.[1] However, the subsequent pivotal Phase 3 GRAVITAS-301 trial in treatment-naïve patients did not meet its primary endpoint, as the addition of this compound to standard-of-care corticosteroids did not result in a statistically significant improvement in Day 28 overall response rates compared to placebo plus corticosteroids.[5] These findings highlight the challenges of translating preclinical success into clinical benefit and underscore the complexity of treating acute GVHD.
References
- 1. ashpublications.org [ashpublications.org]
- 2. A phase 1 trial of this compound, a selective JAK1 inhibitor, in patients with acute graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (INCB039110), a JAK1 inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (INCB039110), a JAK1 Inhibitor, Reduces Cytokines Associated with Cytokine Release Syndrome Induced by CAR T-cell Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incyte Announces Results of Phase 3 Study of this compound in Patients with Treatment-Naïve Acute Graft-Versus-Host Disease | Incyte [investor.incyte.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical models of acute and chronic graft-versus-host disease: how predictive are they for a successful clinical translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of Animal Models in the Study of Hematopoietic Stem Cell Transplantation and GvHD: A Historical Overview [frontiersin.org]
- 9. library.ehaweb.org [library.ehaweb.org]
Safety Operating Guide
Safe Disposal of Itacitinib: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the proper disposal of investigational compounds like itacitinib is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the laboratory but also prevents the release of pharmacologically active agents into the environment. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound.
This compound is an inhibitor of Janus kinase 1 (JAK1), a key enzyme in cytokine signaling pathways involved in inflammation and immunity.[1][2][3] Due to its biological activity and potential hazards, this compound and its related waste must be managed in accordance with local, state, and federal regulations for pharmaceutical waste.[4][5][6]
Hazard Identification and Safety Data
Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[5][6] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[5] |
| Skin Irritation | Causes skin irritation.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] |
| Eye Irritation | Causes serious eye irritation.[6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[5] | P273: Avoid release to the environment. P391: Collect spillage.[5] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the general steps for the disposal of this compound from a research laboratory setting. This procedure is based on standard practices for hazardous pharmaceutical waste and should be adapted to comply with your institution's specific policies and local regulations.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, protective gloves, lab coat.
-
Sealable, labeled hazardous waste container (purple-lidded for cytotoxic/cytostatic waste is often appropriate for investigational compounds).[7]
-
Absorbent, non-reactive material (e.g., diatomite, universal binders).[4][5]
-
70% Ethanol or other appropriate decontamination solution.
-
Waste disposal manifest or log as required by your institution.
Procedure:
-
Segregation of Waste:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., vials, pipette tips, plates).
-
Contaminated PPE.
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
-
Packaging of Solid Waste:
-
Place all solid waste, including unused compound, contaminated consumables, and PPE, directly into a designated hazardous pharmaceutical waste container.
-
Ensure the container is clearly labeled with "Hazardous Pharmaceutical Waste" and identifies the primary contents (this compound).[8]
-
-
Management of Liquid Waste:
-
Do not pour this compound solutions down the drain.[9] This is to prevent release into aquatic environments where it is highly toxic.[5]
-
For small spills or residual solutions, absorb the liquid with a non-reactive absorbent material.[4][5][6] Treat the resulting solid as hazardous waste and place it in the designated container.
-
For larger volumes of liquid waste, consult your institution's Environmental Health and Safety (EHS) department for specific collection procedures.
-
-
Decontamination:
-
Container Sealing and Storage:
-
Once the waste container is full (do not overfill), securely seal the lid.
-
Store the sealed container in a designated, secure area away from general laboratory traffic, pending pickup by a licensed hazardous waste disposal service.[10]
-
-
Documentation and Disposal:
Visualizing Disposal and Mechanism of Action
To aid in operational decision-making and understanding the compound's biological context, the following diagrams illustrate a disposal workflow and the signaling pathway this compound inhibits.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Caption: this compound inhibits JAK1, blocking STAT phosphorylation and inflammatory gene transcription.
References
- 1. Preclinical characterization of this compound (INCB039110), a novel selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound(INCB039110)|1334298-90-6|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling Itacitinib
Essential Safety and Handling Guide for Itacitinib
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Classification
This compound is a selective JAK1 inhibitor. While one Safety Data Sheet (SDS) indicates the substance is not classified as hazardous, other sources classify it as toxic or harmful.[1][2] Given the conflicting information, it is prudent to handle this compound with a high degree of caution, adhering to the most stringent safety protocols. The primary routes of occupational exposure are inhalation, skin contact, and ingestion.[3]
Summary of GHS Hazard Classifications:
| Hazard Class | MedchemExpress (this compound)[1] | DC Chemicals (this compound)[2] | MedchemExpress (this compound adipate)[4] | Cayman Chemical (this compound) |
| Acute Toxicity, Oral | Category 3 (Toxic) | Category 4 (Harmful) | Category 4 (Harmful) | Not Classified |
| Acute Toxicity, Dermal | Category 3 (Toxic) | - | - | Not Classified |
| Acute Toxicity, Inhalation | Category 3 (Toxic) | - | - | Not Classified |
| Skin Corrosion/Irritation | - | - | Category 2 (Irritant) | Not Classified |
| Serious Eye Damage/Irritation | - | - | Category 2A (Irritant) | Not Classified |
| Specific Target Organ Toxicity (Single Exposure) | - | - | Category 3 (Respiratory Irritation) | Not Classified |
| Aquatic Toxicity (Acute) | - | Category 1 | - | - |
| Aquatic Toxicity (Chronic) | - | Category 1 | - | - |
Note: This table summarizes hazard classifications from various suppliers. It is recommended to consult the specific SDS for the product in use.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to establish a barrier between the researcher and the chemical.[3] The following PPE is mandatory when handling this compound:
-
Body Protection: Wear protective clothing, such as a lab coat.[1][2][4] Impervious clothing is recommended.[2]
-
Eye and Face Protection: Use safety goggles with side-shields or a face shield.[1][2][4]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or if there is a risk of aerosol formation.[2][4] In situations requiring respiratory protection, a surgical N-95 respirator can provide both respiratory and splash protection.[3]
Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
-
Receiving and Storage:
-
Preparation and Handling:
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[1][2]
-
Wear full PPE, including respiratory protection, during cleanup.[1][2]
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1][2] For solid spills, carefully collect the material to avoid generating dust.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1][2]
-
Collect all contaminated materials in a sealed container for proper disposal.[1][2]
-
-
Disposal:
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4] An eye-wash station should be readily accessible.[2][4]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Visualized Workflows
The following diagrams illustrate the procedural flow for safely handling this compound and the decision-making process for risk assessment and PPE selection.
Caption: Figure 1: A procedural flowchart for the safe handling of this compound in a laboratory setting.
Caption: Figure 2: A logical diagram illustrating the risk assessment process and corresponding PPE selection for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
